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Core Science & Biosynthesis

Foundational

Applications of 5-azido furanose derivatives in glycobiology

An In-depth Technical Guide: Applications of 5-Azido Furanose Derivatives in Glycobiology Authored by: Gemini, Senior Application Scientist Foreword Glycobiology, the study of the structure, biosynthesis, and biology of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Applications of 5-Azido Furanose Derivatives in Glycobiology

Authored by: Gemini, Senior Application Scientist

Foreword

Glycobiology, the study of the structure, biosynthesis, and biology of carbohydrates (glycans), has burgeoned from a niche discipline to a central field impacting nearly every aspect of biology, health, and disease. Glycans are the most abundant and structurally diverse class of biomolecules, playing critical roles in protein folding, cell-cell recognition, signaling, and immune responses.[1][2] However, their non-template-driven synthesis and inherent structural complexity have historically made them incredibly challenging to study compared to nucleic acids and proteins.[2] The advent of bioorthogonal chemistry has revolutionized our ability to probe these intricate molecules in their native environment.[3][4] This guide focuses on a key class of chemical tools at the heart of this revolution: 5-azido furanose derivatives and their related azido sugar analogs. By hijacking the cell's own metabolic machinery, these molecules provide a powerful handle for visualizing, identifying, and manipulating glycans, unlocking new frontiers in basic research and drug development.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles, the rationale behind experimental choices, and the critical considerations necessary for successful application and data interpretation.

The Core Principle: Metabolic Oligosaccharide Engineering (MOE)

The central strategy underpinning the use of azido sugars is Metabolic Oligosaccharide Engineering (MOE). This technique leverages the cell's natural biosynthetic pathways to incorporate unnatural monosaccharides containing a bioorthogonal chemical reporter—in this case, an azide group—into cellular glycoconjugates.[5]

The azide group (–N₃) is an ideal chemical reporter for several reasons:

  • Small Size: It is minimally perturbing to the structure of the parent sugar, increasing the likelihood of its acceptance by the cell's metabolic enzymes.[6]

  • Abiotic Nature: It is virtually absent from and chemically inert within most biological systems, preventing unwanted side reactions.[5]

  • Unique Reactivity: It undergoes highly specific and efficient covalent reactions with complementary chemical partners (alkynes or phosphines) under physiological conditions, a concept known as bioorthogonal chemistry.[1][3]

Once an azido sugar is fed to cells, it is taken up and processed by the relevant glycosylation pathways.[7] For example, peracetylated azido sugars are often used to enhance cell permeability; once inside the cell, cytosolic carboxyesterases remove the acetyl groups, releasing the active sugar.[5] This sugar is then converted into a nucleotide sugar donor and utilized by glycosyltransferases to append it to growing glycan chains on proteins and lipids. The result is a cell surface, or intracellular environment, decorated with glycans bearing a latent chemical tag, ready for detection.[8]

MOE_Workflow cluster_cell Living Cell AzidoSugar Azido Sugar (e.g., 5-azido furanose) Metabolism Metabolic Processing AzidoSugar->Metabolism Uptake TaggedGlycan Azide-Tagged Glycoconjugate Metabolism->TaggedGlycan Incorporation Glycan Glycoconjugate (Protein/Lipid) Probe Bioorthogonal Probe (Alkyne or Phosphine) TaggedGlycan->Probe Bioorthogonal Ligation (e.g., Click Chemistry) Detection Detection & Analysis (Imaging, Proteomics) Probe->Detection

Caption: Workflow of Metabolic Oligosaccharide Engineering (MOE).

The Chemical Toolkit: Bioorthogonal Reactions

Once the azide handle is incorporated into cellular glycans, it can be covalently labeled using a variety of highly selective bioorthogonal reactions. The choice of reaction is critical and depends on the experimental context, particularly whether the labeling will occur in live cells or in cell lysates.

Staudinger Ligation

One of the first bioorthogonal reactions developed for this purpose was the Staudinger ligation, introduced by Saxon and Bertozzi in 2000.[2] This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond.[3][4]

  • Mechanism: The reaction proceeds without a catalyst at physiological temperature and pH, making it suitable for in vivo applications.[2][3]

  • Advantages: It is a metal-free reaction, which is a significant benefit when avoiding potential metal-induced cytotoxicity is paramount.

  • Limitations: The kinetics of the Staudinger ligation can be slow compared to other click reactions, and the phosphine reagents can be susceptible to air oxidation.[3]

Azide-Alkyne Cycloaddition (Click Chemistry)

The term "click chemistry" describes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[9] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the quintessential click reaction and has become the workhorse of glycobiology research.[4][8]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This is the classic, most widely used click reaction.[9] It involves the use of a copper(I) catalyst, typically generated in situ from a copper(II) source like CuSO₄ and a reducing agent such as sodium ascorbate.[5]

  • Advantages: CuAAC features exceptionally fast reaction kinetics and high specificity.[1] The required terminal alkyne probes are small and generally do not perturb the function of the attached reporter (e.g., a fluorophore or biotin).

  • Causality Behind Experimental Choices: The primary drawback of CuAAC is the cytotoxicity associated with the copper catalyst, which largely limits its use to fixed cells or cell lysates rather than live organisms.[9] Ligands are often added to the reaction cocktail to stabilize the Cu(I) oxidation state and reduce its toxicity.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To overcome the toxicity issue of CuAAC, SPAAC was developed as a metal-free alternative.[9][10] This reaction utilizes a strained cyclooctyne (e.g., DIBO, BCN, DBCO) which reacts rapidly with azides without the need for a catalyst.[10]

  • Advantages: As a metal-free reaction, SPAAC is fully biocompatible and has been used to image glycans in living organisms, including mice and zebrafish.[2][8]

  • Limitations: The cyclooctyne probes are significantly larger and more hydrophobic than the terminal alkynes used in CuAAC. This can sometimes affect their solubility, cell permeability, and potentially interfere with the function of the biomolecules they are labeling.

Bioorthogonal_Reactions cluster_CuAAC Copper(I)-Catalyzed (CuAAC) cluster_SPAAC Strain-Promoted (SPAAC) Azide1 R-N₃ Product1 Triazole Product Azide1->Product1 Alkyne1 R'-C≡CH Alkyne1->Product1 Catalyst Cu(I) Catalyst Catalyst->Product1 Azide2 R-N₃ Product2 Triazole Product Azide2->Product2 Metal-Free Alkyne2 Strained Cyclooctyne Alkyne2->Product2

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Key Azido Sugar Analogs and Their Applications

While this guide focuses on 5-azido furanose derivatives, the principles of MOE are broadly applicable. The choice of azido sugar determines which class of glycans will be labeled.

Azido Sugar AnalogParent SugarPrimary Application Area
5-Azido-Arabinose ArabinoseA key precursor for synthesizing 8-azido-Kdo, used for visualizing and studying lipopolysaccharides (LPS) in Gram-negative bacteria.[11]
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) MannosamineMetabolically converted to azido-sialic acid (SiaNAz), enabling the study of sialylated glycoproteins, which are crucial in cell recognition and cancer biology.[5][12]
Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) GalactosamineUsed for labeling mucin-type O-linked glycans and O-GalNAc glycans.[5][13]
Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz) GlucosamineA tool for studying proteins modified by O-linked N-acetylglucosamine (O-GlcNAc), an important intracellular post-translational modification.[5][13]
Peracetylated 6-azidofucose (Ac-6AzFuc) FucoseLabels fucosylated glycoproteins, which are involved in cell-cell recognition events like leukocyte-endothelial interactions.[8][14]

Experimental Protocols: A Self-Validating System

The trustworthiness of any protocol lies in its robustness and reproducibility. The following is a generalized, yet detailed, methodology for metabolic labeling of cultured mammalian cells.

Materials and Reagents
  • Cells: Mammalian cell line of interest (e.g., HeLa, HEK293T).

  • Culture Medium: Appropriate complete growth medium.

  • Azido Sugar: Peracetylated azido sugar stock solution (e.g., 10-100 mM in sterile DMSO).[15]

  • Detection Probe: Alkyne- or phosphine-conjugated reporter (e.g., alkyne-biotin, alkyne-fluorophore).

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.

  • PBS: Phosphate-buffered saline, ice-cold.

  • For CuAAC:

    • Copper(II) sulfate (CuSO₄) stock solution.

    • Reducing agent stock solution (e.g., sodium ascorbate), freshly prepared.

    • Copper ligand (e.g., TBTA) stock solution.

Step-by-Step Methodology: Metabolic Labeling
  • Cell Culture: Plate cells in appropriate culture dishes and grow to ~80% confluency. The goal is to have a healthy, actively dividing cell population to ensure efficient uptake and metabolism of the azido sugar.[5]

  • Preparation of Labeling Medium: Dilute the concentrated azido sugar stock solution into pre-warmed complete culture medium to the desired final concentration.

    • Expert Insight: The optimal concentration must be determined empirically for each cell line and azido sugar. A typical starting range is 25-100 µM.[15] High concentrations can sometimes lead to physiological changes or cytotoxicity, so it is crucial to perform a dose-response curve and assess cell viability.[6]

  • Incubation: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.[15][16]

    • Causality: The incubation time depends on the turnover rate of the glycoproteins of interest. Longer incubation times generally lead to higher incorporation levels but must be balanced against potential effects on cell health.

  • Cell Harvest:

    • Adherent Cells: Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated sugar. Lyse the cells directly on the plate with ice-cold lysis buffer.[15]

    • Suspension Cells: Transfer cells to a centrifuge tube, pellet at 500 x g for 5 minutes, and wash the pellet twice with ice-cold PBS before lysis.[15]

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA) to ensure equal loading for the subsequent click reaction and analysis.

Step-by-Step Methodology: CuAAC "Click" Reaction on Lysate
  • Prepare Reaction Cocktail: In a microcentrifuge tube, combine the alkyne probe, copper ligand, and CuSO₄. Add the cell lysate containing the azide-modified proteins.

  • Initiate Reaction: Add freshly prepared sodium ascorbate to the tube to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.

    • Expert Insight: The reaction is typically incubated for 1 hour at room temperature. The use of a copper ligand protects the fluorescent dye from quenching and enhances reaction efficiency.

  • Analysis: The reaction is now complete. The labeled glycoproteins can be analyzed by methods appropriate for the chosen probe.

    • Biotin-alkyne: Analyze by SDS-PAGE followed by streptavidin-blot, or use for affinity purification of glycoproteins for mass spectrometry-based identification.[5]

    • Fluorescent-alkyne: Analyze directly by in-gel fluorescence scanning, followed by Coomassie or Western blot analysis of the same gel to confirm protein loading.[15]

ParameterTypical RangeRationale / Key Consideration
Cell Confluency 70-80%Ensures cells are in a metabolically active state for optimal sugar uptake and incorporation.
Azido Sugar Conc. 10 - 100 µMMust be optimized. Too low gives a weak signal; too high can cause cytotoxicity or alter cellular physiology.[6]
Incubation Time 24 - 72 hoursDependent on the turnover rate of the target glycoconjugates. Longer times increase signal but also the risk of artifacts.
Click Reaction Time 1 hourSufficient for the fast kinetics of the CuAAC reaction to proceed to completion in a lysate.

Advantages, Limitations, and Future Directions

Advantages:
  • High Specificity: Bioorthogonal reactions provide a means to label glycans with exquisite specificity, producing very low background signal.[1]

  • Versatility: The two-step approach allows for the use of a wide variety of probes for different downstream applications, including fluorescence imaging, affinity purification, and drug delivery.[12][14]

  • In Vivo Applicability: SPAAC enables the study of glycosylation in the complex environment of a living organism, providing a more holistic view of glycan biology.[2][8]

Limitations and Critical Considerations:
  • Enzymatic Acceptance: Azido sugar analogs are not perfect mimics of their natural counterparts. Their affinity for metabolic enzymes can be lower, which may affect the efficiency of incorporation.[2][17] Some enzymes may not tolerate the azide modification at all, potentially leading to a biased view of the glycome.[17]

  • Physiological Perturbations: The introduction of unnatural sugars, especially at high concentrations, can alter cellular signaling, gene expression, and other physiological functions.[6] It is imperative for researchers to conduct control experiments to assess the impact of azido sugar labeling on their specific biological system.

  • Structural Isomers: Standard mass spectrometry techniques can identify monosaccharide compositions but often struggle to resolve linkage and stereochemical isomers.[18] Combining metabolic labeling with orthogonal analytical techniques like HPLC can provide more detailed structural information.[18]

Future Directions:

The field continues to evolve with the development of new bioorthogonal reactions and novel azido sugar probes.[12] Future applications may include dual-labeling experiments using multiple, mutually orthogonal chemistries to track different glycan populations simultaneously.[6] Furthermore, the application of these tools in drug development, for creating targeted antibody-drug conjugates or for developing novel cancer immunotherapies by modifying cell surface glycans, holds immense promise.[12]

References

  • Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7145-7159. [Link]

  • Alamudi, S., Liu, X., & Chang, Y. T. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304. [Link]

  • CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. CAS Insights. [Link]

  • Semantic Scholar. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. [Link]

  • Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. ResearchGate. [Link]

  • Student Theses Faculty of Science and Engineering. (n.d.). Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. University of Groningen. [Link]

  • Angewandte Chemie International Edition. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Wiley Online Library. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Royal Society of Chemistry. (2024). Chemical synthesis of natural and azido-modified UDP-rhamnose and -arabinofuranose for glycan array-based characterization of plant glycosyltransferases. RSC Publishing. [Link]

  • Taylor & Francis Online. (2007). Synthesis and Reactions of Anhydro-Azido-thio-D-lyxofuranosides 1. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1435-1451. [Link]

  • Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

  • Rabuka, D., et al. (2006). A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation. Proceedings of the National Academy of Sciences, 103(43), 15791-15796. [Link]

  • Elsevier. (2021). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). Carbohydrate Research, 509, 108425. [Link]

  • Varki, A., et al. (Eds.). (2022). Structural Analysis of Glycans. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Prescher, J. A., et al. (2004). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 1(4), 2111-2119. [Link]

  • Kim, Y. H., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1090-1102. [Link]

  • Drake, R. R., et al. (1989). Synthesis and Properties of 5-azido-UDP-glucose. Development of Photoaffinity Probes for Nucleotide Diphosphate Sugar Binding Sites. Journal of Biological Chemistry, 264(20), 11928-11933. [Link]

  • Guna, A., et al. (2021). Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. Physical Chemistry Chemical Physics, 23(40), 22979-22986. [Link]

  • Bothman, K. A., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Chemical Biology, 17(6), 1353-1358. [Link]

  • Varki, A., et al. (Eds.). (2022). Structural Analysis of Glycans. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • PubMed. (2021). Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors. Bioorganic Chemistry, 116, 105306. [Link]

  • University of British Columbia. (1990). THE SYNTHESIS OF PROTECTED 5-AZIDO-5-DEOXY-D-GLUCONONITRILES AS PRECURSORS OF GLYCOSIDASE INHIBITORS. UBC Chemistry. [Link]

  • Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376. [Link]

  • Glycoforum. (2025). Structural Analysis of Glycans Based on HPLC Mapping. Glycoforum. [Link]

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

  • PubMed. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 4(8), 1035-1054. [Link]

  • MDPI. (2012). Function and 3D Structure of the N-Glycans on Glycoproteins. International Journal of Molecular Sciences, 13(7), 8398-8420. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Biological Activity of 5-Azacytosine Nucleosides Derived from 4-Thio-2-deoxy-L-threo-pentofuranose and 4-Thio-2-deoxy-D-erythro-pentofuranose. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Furanose – Knowledge and References. Taylor & Francis Online. [Link]

  • PubMed. (1999). Synthesis and biological activity of 5-azacytosine nucleosides derived from 4-thio-2-deoxy-L-threo-pentofuranose and 4-thio-2-deoxy-D-erythro-pentofuranose. Nucleosides & Nucleotides, 18(4-5), 613-614. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Stability of L-Altrofuranose Based Therapeutic Agents

Prepared by: Gemini, Senior Application Scientist Executive Summary The emergence of L-altrofuranose scaffolds in therapeutic agent design presents exciting opportunities, particularly in antiviral and anticancer applica...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The emergence of L-altrofuranose scaffolds in therapeutic agent design presents exciting opportunities, particularly in antiviral and anticancer applications. However, like all novel chemical entities, their journey from promising lead to clinical candidate is critically dependent on their pharmacokinetic profile. A pivotal component of this profile is metabolic stability—the molecule's susceptibility to biotransformation by the body's enzymatic machinery. This guide provides drug development professionals with a comprehensive framework for understanding, evaluating, and optimizing the metabolic stability of L-altrofuranose-based compounds. We will delve into the fundamental principles of drug metabolism, propose likely metabolic pathways for this unique sugar scaffold, present detailed protocols for essential in vitro and in vivo assays, and discuss strategies for interpreting the resulting data to guide medicinal chemistry efforts.

Introduction: The Rise of L-Altrofuranose in Drug Discovery

L-altrofuranose, a rare L-sugar, possesses a unique stereochemical arrangement that makes it an attractive chiral building block for novel therapeutics.[1] Its furanose (five-membered ring) form can mimic the structure of natural ribofuranosides, allowing for potent interactions with biological targets like viral polymerases or kinases, while its unnatural L-configuration can confer resistance to degradation by common metabolic enzymes.[2] Despite this inherent potential, a thorough understanding of a candidate's metabolic fate is non-negotiable. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising drug development program.[3][4] This guide serves as a technical resource for proactively addressing these challenges.

The Fundamentals of Drug Metabolism and Stability

Metabolic stability refers to a drug's resistance to enzymatic conversion into other molecules (metabolites).[4] This process is primarily carried out in the liver and is traditionally divided into two phases.[4][5]

  • Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, is the dominant force in Phase I metabolism, responsible for processing the majority of xenobiotics.[4][6]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs), sulfate (via sulfotransferases, SULTs), or glutathione. This process dramatically increases the water solubility of the compound, facilitating its excretion from the body.[3]

The rate at which a compound is metabolized determines its intrinsic clearance (CLint), a key parameter used to predict its in vivo half-life, oral bioavailability, and appropriate dosing regimen.[7][8] Early assessment of metabolic stability allows for the selection of more robust candidates for further development.[8]

Predicted Metabolic Pathways for L-Altrofuranose Derivatives

While specific metabolic pathways are unique to each molecule, we can predict likely routes of biotransformation for a generic L-altrofuranose therapeutic agent based on established biochemical principles. The primary sites of metabolic attack would be the hydroxyl groups of the sugar ring and any functional groups on the appended aglycone.

Key Predicted Reactions:

  • Oxidation (Phase I): CYP-mediated hydroxylation at sterically accessible carbon atoms on the furanose ring or the aglycone. Subsequent oxidation of primary alcohols to aldehydes and carboxylic acids is also possible.

  • N/O-Dealkylation (Phase I): If the aglycone is attached via an ether or amine linkage, CYP enzymes can cleave this bond.[6]

  • Glucuronidation (Phase II): The most common Phase II reaction for compounds with hydroxyl groups. UGTs will conjugate glucuronic acid to one or more of the furanose hydroxyls, creating highly polar metabolites for excretion.

  • Sulfation (Phase II): SULTs may add a sulfate group to available hydroxyls, another key pathway for increasing hydrophilicity.

Below is a diagram illustrating these potential metabolic fates.

Predicted metabolic pathways for L-altrofuranose agents.

In Vitro Methodologies for Assessing Metabolic Stability

In vitro assays are the cornerstone of metabolic stability screening in early drug discovery.[3] They provide a rapid and cost-effective way to estimate intrinsic clearance and rank-order compounds.[9] The three most common systems are liver microsomes, S9 fractions, and hepatocytes.

General Experimental Workflow

The workflow for these assays follows a similar pattern: incubation of the test compound with the enzyme source, quenching the reaction at various time points, sample processing, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sources

Foundational

5-Azido-5-deoxy-L-altrofuranose: A High-Fidelity Scaffold for Glycoconjugate Click Chemistry

Executive Summary In the rapidly evolving landscape of bioorthogonal chemistry and glycoengineering, the selection of the correct monosaccharide scaffold dictates the success of downstream biological probing and material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioorthogonal chemistry and glycoengineering, the selection of the correct monosaccharide scaffold dictates the success of downstream biological probing and material synthesis. 5-Azido-5-deoxy-L-altrofuranose (C₆H₁₁N₃O₅) has emerged as a highly specialized, versatile building block. By combining the unique stereochemical properties of the L-altro configuration with the bioorthogonal reactivity of a C-5 azide, this molecule serves as a critical tool for synthesizing glycomimetics, developing enzyme inhibitors, and performing live-cell metabolic labeling.

As an Application Scientist, I have structured this technical guide to move beyond theoretical overviews. Here, we will dissect the causality behind the synthetic utilization of this scaffold, outline self-validating experimental workflows, and provide the quantitative frameworks necessary for rigorous laboratory execution.

Mechanistic Grounding: Stereochemistry and Scaffold Rationale

The utility of 5-Azido-5-deoxy-L-altrofuranose is rooted in its precise stereochemistry. It is typically synthesized from D-galactose through a sequence of selective protections, activation of the C-5 hydroxyl group, and subsequent nucleophilic substitution with sodium azide[1].

The Causality of Stereochemical Inversion: Why start with D-galactose to produce an L-altro sugar? The


 displacement of the activated C-5 position by the azide ion inherently inverts the stereocenter. This inversion elegantly converts the D-galacto configuration into the L-altro configuration. This is not a mere synthetic artifact; it is a deliberate design choice. L-altrofuranose derivatives act as highly stable structural mimetics of D-galactofuranose (D-Galf)[2]. Because D-Galf is a critical component of the cell walls of pathogenic microorganisms (such as Mycobacterium tuberculosis and Penicillium fellutanum) but is entirely absent in mammals, the L-altrofuranose scaffold allows researchers to synthesize highly specific inhibitors and probes targeting these pathogenic pathways without cross-reacting with native mammalian biology[2].
Quantitative Scaffold Profile

To standardize experimental design, the physicochemical parameters of the scaffold must be baselined. Table 1 summarizes the core metrics that dictate its behavior in aqueous and organic environments.

Table 1: Physicochemical and Structural Properties of 5-Azido-5-deoxy-L-altrofuranose

ParameterValueScientific Rationale / Experimental Implication
Molecular Formula C₆H₁₁N₃O₅Provides the minimal structural footprint required for glycan mimicry.
Molecular Weight 205.17 g/mol [1]Low molecular weight ensures high membrane permeability for metabolic uptake[3].
LogP (Estimated) -1.6[1]High hydrophilicity ensures excellent solubility in physiological buffers and culture media.
Stereochemistry L-altro (furanose)Acts as a structural mimetic for D-Galf found in pathogenic microbes[2].
Reactive Handle C-5 Azide (-N₃)Enables bioorthogonal conjugation via CuAAC or SPAAC without cross-reacting with native biology[4].

Experimental Workflows: Click Chemistry Paradigms

The C-5 azido group transforms this passive sugar into a dynamic chemical reporter. Depending on the experimental environment (in vitro synthesis vs. live-cell imaging), the choice of click chemistry methodology is highly deterministic.

Protocol A: In Vitro Conjugation via CuAAC

Objective: Synthesize a 1,2,3-triazole-linked glycomimetic or functionalize a polymer backbone using a terminal alkyne. Causality & Design: We utilize a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction is performed in a co-solvent system of tert-butanol and water. Why? The L-altrofuranose scaffold is highly polar, whereas many alkyne-fluorophores or polymer backbones are hydrophobic. This biphasic mixture ensures both reactants remain solubilized, accelerating the cycloaddition[5]. Sodium ascorbate is added in excess to continuously reduce oxidized Cu(II) back to the catalytically active Cu(I) state, preventing oxidative degradation of the furanose ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mM of 5-Azido-5-deoxy-L-altrofuranose and 12 mM of the alkyne-target in

    
    -BuOH/H₂O (1:1, v/v).
    
  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (1 mM final) and sodium ascorbate (2 mM final) in pure water. The solution will briefly turn brown before clarifying, indicating the successful generation of Cu(I).

  • Initiation: Add the catalyst mixture to the sugar-alkyne solution. Stir at ambient temperature (20-25°C) for 12 hours.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM/MeOH 8:2). Stain with anisaldehyde. The complete disappearance of the azide-sugar spot (lower

    
    ) and the emergence of a new triazole spot validates reaction completion. If the azide persists, the Cu(I) has likely oxidized; add an additional 1 mM of ascorbate.
    
  • Purification: Quench with EDTA to chelate copper, followed by flash column chromatography. This approach has been successfully used to generate sugar-functionalized all-cellulose derivatives[6].

CuAAC_Workflow Azido 5-Azido-5-deoxy- L-altrofuranose Catalyst Cu(I) Catalysis (CuSO4 + Ascorbate) Azido->Catalyst Alkyne Alkyne-Target (Probe/Biomolecule) Alkyne->Catalyst Product 1,2,3-Triazole Glycoconjugate Catalyst->Product Click Reaction

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition workflow for azido-sugar conjugation.

Protocol B: Live-Cell Metabolic Labeling via SPAAC

Objective: Incorporate the L-altrofuranose scaffold into cellular glycans and visualize via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Causality & Design: For live-cell imaging (e.g., in plant roots or mammalian cells), Cu(I) is highly cytotoxic and induces reactive oxygen species (ROS). Therefore, we pivot to SPAAC using a dibenzocyclooctyne (DBCO) probe. The inherent ring strain of DBCO provides the thermodynamic driving force to react with the C-5 azide without requiring a toxic metal catalyst, preserving cell viability during longitudinal studies[4].

Step-by-Step Methodology:

  • Metabolic Priming: Incubate target cells (e.g., Arabidopsis seedlings) in culture media supplemented with 50 µM 5-Azido-5-deoxy-L-altrofuranose for 24 hours. Why 50 µM? This concentration is empirically determined to be non-toxic while providing sufficient metabolic flux for glycosyltransferase incorporation[4].

  • Clearance Wash (Validation Checkpoint): Wash cells three times with cold PBS. Validation: This step is a critical self-correcting mechanism; failure to remove free azido-sugar will result in high background fluorescence during the click step, invalidating the spatial data.

  • Bioorthogonal Labeling: Add 10 µM of DBCO-Cy5 (or equivalent fluorophore) in PBS. Incubate in the dark at 37°C for 1 hour.

  • Post-Click Wash: Wash cells extensively (5x) with PBS containing 0.1% Tween-20 to remove non-specifically bound DBCO.

  • Imaging: Visualize via confocal microscopy. Membrane-localized fluorescence confirms the successful metabolic integration and bioorthogonal tagging of the scaffold.

Metabolic_Labeling Step1 1. Scaffold Internalization (In vitro / In vivo) Step2 2. Enzymatic Processing (Glycosyltransferases) Step1->Step2 Step3 3. Cell Surface Presentation (Azido-Glycans) Step2->Step3 Step4 4. Bioorthogonal Detection (SPAAC / DBCO-Fluorophore) Step3->Step4

Figure 2: Metabolic oligosaccharide engineering and bioorthogonal SPAAC detection pathway.

Conclusion and Future Perspectives

The utilization of 5-Azido-5-deoxy-L-altrofuranose transcends basic carbohydrate chemistry. By leveraging its specific L-altro stereochemistry, researchers can accurately mimic pathogenic D-galactofuranose motifs[2]. Furthermore, the integration of the C-5 azide allows this scaffold to interface seamlessly with modern click chemistry techniques, enabling everything from the synthesis of novel cellulosic biomaterials[6] to the direct fluorescent imaging of dynamic glycan networks in living organisms[4]. Strict adherence to the self-validating protocols outlined above ensures high-fidelity data and reproducible conjugation across diverse experimental models.

References

1.[1] Title: 5-azido-5-deoxy-L-altrofuranose - CAS号 - 摩熵化学MolAid | Source: molaid.com | URL: 7 2.[3] Title: Products - Stratech | Source: stratech.co.uk | URL: 3 3.[2] Title: Galactopyranoside-Substituted N-Heterocyclic Carbene Gold(I) Complexes: Synthesis, Stability, and Catalytic Applications to Alkyne Hydration | Source: acs.org | URL: 2 4.[6] Title: All Sugar Based Cellulose Derivatives Synthesized by Azide–Alkyne Click Chemistry | Source: researchgate.net | URL: 6 5.[4] Title: Direct imaging of glycans in Arabidopsis roots via click labeling of metabolically incorporated azido-monosaccharides | Source: nih.gov | URL: 4 6.[5] Title: Recent Trends in Carbohydrate Chemistry: Synthesis, Structure and Function of Carbohydrates | Source: dokumen.pub | URL: 5

Sources

Protocols & Analytical Methods

Method

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with L-altrofuranose

Application Note: Precision Glycoconjugation of L-Altrofuranose via CuAAC Executive Summary This guide details the protocol for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing L-altrofuranose der...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Glycoconjugation of L-Altrofuranose via CuAAC

Executive Summary

This guide details the protocol for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing L-altrofuranose derivatives. L-Altrose, a rare L-sugar (the C3 epimer of L-mannose), presents unique steric challenges in its furanose form due to the specific trans-diaxial interactions and ring flexibility. This protocol addresses the critical requirements for "clicking" this rare scaffold: preserving the labile furanoside ring, maintaining stereochemical integrity at the anomeric center (if utilizing glycosyl azides), and achieving quantitative conversion using ligand-accelerated catalysis.

Target Audience: Medicinal chemists designing nucleoside analogs, chemical biologists probing rare-sugar metabolic pathways, and material scientists creating chiral glyco-scaffolds.

Strategic Experimental Design

The Challenge of L-Altrofuranose

Unlike the robust pyranose rings of glucose or galactose, furanose rings (5-membered) are torsionally strained and more susceptible to acid-catalyzed hydrolysis or anomerization.

  • Steric Bulk: L-Altrofuranose has a crowded cis-diol arrangement at C2/C3 (depending on protection), which can hinder the approach of the copper-acetylide complex.

  • Copper Trapping: Unprotected hydroxyls can chelate Cu(I), poisoning the catalyst.

  • Solution: We utilize a Ligand-Accelerated CuAAC protocol. The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. It acts as a sacrificial reductant protector and maintains Cu(I) in a reactive, non-toxic state, preventing sugar chelation.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle adapted for the steric demands of the L-altrofuranose scaffold.

CuAAC_Mechanism Start Reagents: L-Altro-N3 + R-Alkyne Complex_A π-Complex: Cu(I) coordinates Alkyne Start->Complex_A + Cu(I) Cu_Ligand Active Catalyst: [Cu(I)-THPTA] Cu_Ligand->Complex_A Ligand Exchange Complex_B Copper Acetylide: σ-bound intermediate Complex_A->Complex_B - H+ (Base assisted) Complex_C Metallocycle: Azide Coordination Complex_B->Complex_C + L-Altro-N3 Product Product: 1,4-Disubstituted 1,2,3-Triazole-L-Altrose Complex_C->Product Reductive Elimination Product->Cu_Ligand Regeneration

Figure 1: Catalytic cycle of CuAAC. The THPTA ligand shields the Cu(I) from disproportionation and non-productive chelation by the furanose oxygens.

Materials & Reagents

Critical Reagent Quality Control:

  • Copper Source: CuSO₄[1]·5H₂O (99.99% trace metals basis). Do not use CuI for this specific sugar protocol as iodide ions can sometimes interfere with subsequent deprotection steps or cause difficult purification of polar sugars.

  • Reductant: Sodium Ascorbate (freshly prepared 1M solution). Yellow/brown solutions indicate oxidation; discard immediately.

  • Ligand: THPTA (water-soluble) or TBTA (organic soluble). Recommendation: Use THPTA for unprotected sugars; TBTA for fully benzylated/acetylated sugars.

  • Solvent System:

    • Protected Sugars: THF/Water (4:1) or DCM/tBuOH/Water (1:1:1).

    • Unprotected Sugars: DMSO/Water (1:1) or tBuOH/Water (1:1).

Table 1: Stoichiometry Matrix
ComponentEquivalentsRoleNotes
L-Altrofuranose Azide 1.0Limiting ReagentEnsure azide is free of phosphorylating agents.
Terminal Alkyne 1.1 - 1.2Coupling PartnerSlight excess drives completion.
CuSO₄[1]·5H₂O 0.05 - 0.10Catalyst Precursor5-10 mol% is standard.
THPTA Ligand 0.10 - 0.20Cu(I) StabilizerMaintain 2:1 ratio relative to Copper.
Sodium Ascorbate 0.50ReductantExcess ensures Cu remains +1 state.

Detailed Protocol: CuAAC of 1-Azido-L-Altrofuranose

This protocol assumes the use of 1-azido-2,3,5-tri-O-benzyl-L-altrofuranose (anomeric azide) reacting with a peptide-alkyne or small molecule alkyne.

Phase 1: Preparation of Stock Solutions
  • Cu-Ligand Premix (Critical Step):

    • Dissolve CuSO₄·5H₂O (12.5 mg, 50 µmol) in 500 µL of water.

    • Dissolve THPTA (43.5 mg, 100 µmol) in 500 µL of water.

    • Mix the two solutions. The color should remain light blue. If a precipitate forms, sonicate until clear. This premix is stable for weeks at 4°C.

  • Ascorbate Solution:

    • Dissolve Sodium Ascorbate (100 mg) in 1 mL water immediately before use.

Phase 2: The Click Reaction
  • Substrate Dissolution:

    • In a 4 mL glass vial, dissolve the Alkyne (1.1 equiv) and L-Altrofuranose Azide (1.0 equiv, e.g., 0.2 mmol) in 1 mL of tBuOH (tert-butanol).

    • Note: If substrates are insoluble, add minimal THF dropwise until clear.

  • Catalyst Addition:

    • Add 1 mL of Water to the reaction vial.

    • Add the Cu-Ligand Premix (calculated to deliver 5 mol% Cu and 10 mol% Ligand).

    • Order of Addition: Substrates → Solvent → Cu-Ligand → Ascorbate.

  • Initiation:

    • Add the fresh Sodium Ascorbate solution (20 mol% relative to substrate, or 0.2 equiv).

    • Flush the headspace with Nitrogen or Argon for 30 seconds. Cap tightly.

    • Stir at Room Temperature (23°C) .

    • Time: Reaction is typically complete in 2–4 hours.

Phase 3: Monitoring & Workup
  • TLC Monitoring:

    • Eluent: Ethyl Acetate/Hexane (1:1).

    • Stain: Anisaldehyde (sugar moiety) or KMnO4 (alkyne/double bonds).

    • Endpoint: Disappearance of the azide spot (often runs faster than product) and alkyne spot.

  • Copper Removal (Chelation):

    • Once complete, add 50 mg of QuadraPure™ TU (thiourea scavenger resin) or EDTA solution (0.1 M, 2 mL). Stir for 30 mins.

    • Why? Copper contamination causes degradation of furanosides during concentration.

  • Extraction:

    • Dilute with DCM (10 mL). Wash with Brine (5 mL).

    • Dry organic layer over Na₂SO₄. Filter and concentrate in vacuo at < 40°C (heat sensitivity of furanose).

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Assembly cluster_1 Step 2: Reaction cluster_2 Step 3: Purification Mix Mix Azide + Alkyne in tBuOH/H2O Cat Add Cu-THPTA + Ascorbate Mix->Cat Stir Stir RT, 2-4h (N2 Atmosphere) Cat->Stir TLC TLC Check (Anisaldehyde) Stir->TLC Scavenge Add EDTA or Scavenger Resin TLC->Scavenge Complete Isolate Flash Column Chromatography Scavenge->Isolate

Figure 2: Step-by-step workflow for the CuAAC reaction of L-altrofuranose.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% conversion) Oxygen poisoningDegas solvents thoroughly. Add another 0.2 equiv of Ascorbate.
Brown Precipitate Cu(I) oxidation / DisproportionationIncrease THPTA ligand ratio to 3:1 (Ligand:Cu).
Product Degradation Acidic hydrolysis of furanoseEnsure Cu source is not acidic. Add 1% DIPEA to the reaction buffer if the substrate is acid-sensitive.
Stereocenter Inversion Base-catalyzed epimerizationAvoid strong bases (DBU). The Ascorbate/THPTA system is pH neutral/mildly acidic (pH 6-7), which is safe.

References

  • Mechanism of CuAAC: Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Link

  • Ligand Acceleration (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Furanose Click Chemistry: Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry: An Overview. Chemical Reviews, 116(5), 3086–3240. Link

  • Rare Sugar Synthesis: Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles and Furanoses: DFT Study of Mechanism and Regioselectivity. Journal of the American Chemical Society, 127(1), 210-216. Link

  • CuAAC on Nucleosides: Amblard, F., et al. (2009). Synthesis and antiviral activity of novel [1,2,3]-triazole nucleoside analogues. Bioorganic & Medicinal Chemistry, 17(17), 6286-6291. Link

Sources

Application

Application Note: Mitsunobu Azidation for the Synthesis of 5-Azido Sugars and Nucleosides

Introduction and Strategic Utility 5-Azido sugars and 5'-azido nucleosides are indispensable intermediates in the synthesis of amino sugars, nucleotide analogs, and click-chemistry (CuAAC) probes[1]. Traditional azidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

5-Azido sugars and 5'-azido nucleosides are indispensable intermediates in the synthesis of amino sugars, nucleotide analogs, and click-chemistry (CuAAC) probes[1]. Traditional azidation relies on a two-step sequence: conversion of the C5-hydroxyl group into a sulfonate ester (e.g., mesylate or tosylate) followed by nucleophilic displacement with sodium azide at elevated temperatures[2]. However, this classical approach often induces unwanted side reactions in sensitive carbohydrate scaffolds, such as elimination, anhydro-sugar formation, or protecting group migration.

The Mitsunobu reaction offers a powerful, one-pot alternative. By utilizing triphenylphosphine (PPh3), a dialkyl azodicarboxylate (such as DIAD or DEAD), and an azide source, primary and secondary alcohols are directly converted to azides under mild, neutral conditions with complete inversion of stereochemistry[3][4].

Mechanistic Causality in Carbohydrate Scaffolds

The success of the Mitsunobu azidation relies on a tightly orchestrated sequence of events. Understanding this causality is critical for troubleshooting sterically hindered or functionally dense sugar substrates.

  • Betaine Formation: PPh3 attacks the electrophilic nitrogen of DIAD/DEAD to form a zwitterionic betaine intermediate[3].

  • Protonation: The azide source must be sufficiently acidic (pKa ≤ 13) to protonate the betaine[4][5]. This generates a phosphonium intermediate and an azide anion.

  • Alcohol Activation: The C5-OH of the sugar attacks the phosphonium intermediate, expelling the reduced hydrazine dicarboxylate and forming a highly electrophilic alkoxyphosphonium ion[6].

  • SN2 Displacement: The azide anion attacks the C5 carbon in a concerted SN2 fashion, releasing triphenylphosphine oxide (TPPO) and the 5-azido sugar with inverted stereochemistry[4].

MitsunobuMechanism Step1 Step 1: Betaine Formation PPh3 + DIAD/DEAD Step2 Step 2: Protonation Betaine + DPPA (Azide Source) Step1->Step2 Rapid at 0°C Step3 Step 3: Alcohol Activation Addition of Sugar C5-OH Step2->Step3 Generates N3- Anion Step4 Step 4: SN2 Displacement Alkoxyphosphonium + N3- Step3->Step4 Forms Good Leaving Group Product 5-Azido Sugar + TPPO (Inverted Stereochemistry) Step4->Product Irreversible Inversion

Logical flow of the Mitsunobu azidation mechanism, highlighting the critical intermediate stages.

Reagent Selection and Optimization

Choosing the right azide source and azodicarboxylate is vital for maximizing yield and ensuring laboratory safety. Diphenylphosphoryl azide (DPPA) is the industry standard due to its liquid state and favorable safety profile compared to explosive alternatives[7].

Table 1: Comparison of Azide Sources for Mitsunobu Reactions

Azide SourcepKaYield PotentialSafety ProfilePractical Considerations
Diphenylphosphoryl azide (DPPA) ~8.5High (70-95%)ModerateLiquid, safe to handle at RT. Preferred for standard C5-azidations[7][8].
Hydrazoic Acid (HN3) 4.7Very High (>90%)Extremely HazardousHighly toxic and explosive. Often prepared in situ (e.g., NaN3 + H2SO4)[9].
Zinc Azide Pyridine Complex (Zn(N3)2(py)2) N/AModerate (60-65%)ModerateSolid alternative. Useful for regioselective azidation of unprotected pentofuranoses[10].
LiN3 / CBr4 / PPh3 (Appel-type) N/ALow to ModerateSafeAlternative to Mitsunobu, but often yields unwanted 5-chloro byproducts in nucleosides[1].

Standard Operating Protocol: Synthesis of a 5-Azido-5-deoxy-furanose

This self-validating protocol describes the conversion of a protected furanose (e.g., 1,2-O-isopropylidene-α-D-xylofuranose) to its 5-azido derivative.

Materials & Reagents:
  • Carbohydrate substrate (1.0 equiv, e.g., 10 mmol)

  • Triphenylphosphine (PPh3) (1.5 - 2.0 equiv)[5]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 equiv)[5]

  • Diphenylphosphoryl azide (DPPA) (1.5 - 2.0 equiv)[7]

  • Anhydrous Tetrahydrofuran (THF) (0.1 - 0.2 M)

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Dissolve the carbohydrate substrate (10 mmol) and PPh3 (15 mmol) in anhydrous THF (50 mL)[3].

  • Cooling and Azide Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DPPA (15 mmol) in one portion via a dry syringe[8].

  • Activation (Critical Step): Slowly add DIAD (15 mmol) dropwise over 15–20 minutes. The reaction mixture will typically turn pale yellow.

    • Causality Note: Slow addition of DIAD prevents the rapid accumulation of the betaine, minimizing unwanted dimerization or premature decomposition before the alcohol can react[3].

  • Propagation and Completion: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours. Monitor the reaction via TLC (Thin Layer Chromatography). The formation of triphenylphosphine oxide (TPPO) as a dense, UV-active spot near the baseline is a strong self-validating indicator of reaction progress[5].

  • Quenching and Workup: Once the starting material is consumed, quench the reaction by adding methanol (2 mL) to consume any unreacted betaine. Concentrate the mixture under reduced pressure.

  • Purification (TPPO Removal): Suspend the crude residue in cold diethyl ether or a mixture of hexane/ethyl acetate (9:1). TPPO is poorly soluble in cold non-polar solvents and will precipitate as a white solid[5]. Filter the suspension through a pad of Celite. Concentrate the filtrate and purify the 5-azido sugar via silica gel flash chromatography.

Troubleshooting and Self-Validation

  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance at the C5 position or moisture in the solvent.

    • Solution: Ensure absolute anhydrous conditions. For highly hindered secondary alcohols, pre-form the betaine by mixing PPh3 and DIAD at 0 °C before adding the alcohol and DPPA[3].

  • Issue: Formation of Anhydro-Sugars.

    • Cause: Intramolecular nucleophilic attack by an unprotected neighboring hydroxyl group.

    • Solution: Ensure all non-participating hydroxyl groups are robustly protected (e.g., isopropylidene, benzyl, or silyl ethers) prior to the Mitsunobu reaction[10].

  • Validation Metric: Confirm the presence of the azide group using Fourier-transform infrared spectroscopy (FTIR). A strong, sharp absorption band at ~2100 cm⁻¹ is the definitive hallmark of an organic azide.

References

  • Common Organic Chemistry - Mitsunobu Reaction - Common Conditions: Azide. 7

  • Wikipedia - Mitsunobu reaction. 3

  • Organic Synthesis - Mitsunobu reaction. 5

  • Publikationsserver der Universität Regensburg - Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. 8

  • Collect. Czech. Chem. Commun. - Mitsunobu Transformations of 1,2-O-Isopropylidene-α-D-pentofuranoses Mediated by Zinc Salts. 10

  • J&K Scientific LLC - Mitsunobu Reaction. 4

  • ResearchGate - Where does the proton come from in a Mitsunobu azidation of secondary alcohol with DIAD/DPPA?. 6

  • MDPI - A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. 1

  • ACS Publications - Glucose-Derived 3'-(Carboxymethyl)-3'-deoxyribonucleosides and 2',3'-Lactones as Synthetic Precursors for Amide-Linked Oligonucleotide Analogues. 2

  • Thieme-Connect - Product Class 8: Azidoalkanes. 9

Sources

Method

Application Note: High-Throughput Synthesis of L-Nucleoside Libraries via 5-Azido-L-Altrofuranose Scaffolds

Executive Summary The development of L-nucleosides (the enantiomers of natural D-nucleosides) has revolutionized antiviral and anticancer therapy. Unlike their D-counterparts, L-nucleosides often exhibit superior metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of L-nucleosides (the enantiomers of natural D-nucleosides) has revolutionized antiviral and anticancer therapy. Unlike their D-counterparts, L-nucleosides often exhibit superior metabolic stability and distinct resistance profiles while maintaining potent inhibition of viral polymerases (e.g., HBV, HIV, HCV).

This Application Note details a robust protocol for synthesizing diverse L-nucleoside libraries utilizing 5-azido-5-deoxy-L-altrofuranose as a core scaffold. The "altro" configuration—characterized by the trans-relationship between C2 and C3 hydroxyls—offers a unique sugar pucker (typically South conformation) distinct from the natural ribose (North), potentially enhancing binding selectivity. The C5-azide moiety serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Workflow & Mechanistic Rationale

The synthesis hinges on two critical chemical transformations:[1][2]

  • Vorbrüggen Glycosylation: Stereoselective coupling of the glycosyl donor (5-azido-L-sugar) with silylated nucleobases.

  • Click Chemistry (CuAAC): Parallel functionalization of the C5-position to generate a library of 1,2,3-triazole-modified L-nucleosides.

Workflow Diagram

G Start Starting Material: L-Arabinose / L-Ascorbic Acid Sugar Intermediate Scaffold: 1-O-Acetyl-2,3-di-O-benzoyl- 5-azido-5-deoxy-L-altrofuranose Start->Sugar 1. Inversion 2. Azidation Coupling Step 1: Vorbrüggen Glycosylation (Silylated Base + TMSOTf) Sugar->Coupling Activation Nucleoside Scaffold Nucleoside: 5'-Azido-L-Altro-Nucleoside Coupling->Nucleoside N-Glycosidic Bond Formation Library Step 2: Library Diversification (CuAAC Click Chemistry) Nucleoside->Library Parallel Synthesis (R-Alkynes) Final Final L-Nucleoside Library (1,2,3-Triazole derivatives) Library->Final Purification

Figure 1: Strategic workflow for the divergent synthesis of L-nucleoside libraries starting from chiral L-precursors.

Critical Materials & Preparation

The Scaffold: 5-Azido-L-Altrofuranose

The choice of the L-altro configuration is deliberate. While L-ribose mimics natural substrates, L-altrose provides a rigidified ring system that can lock the nucleoside into a conformation that favors binding to viral polymerases while evading host repair enzymes.

Key Reagents:

  • Glycosyl Donor: 1-O-Acetyl-2,3-di-O-benzoyl-5-azido-5-deoxy-L-altrofuranose.

  • Nucleobases:

    
    -Benzoylcytosine, 
    
    
    
    -Benzoyladenine, Thymine, Uracil.
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvents: Anhydrous Acetonitrile (MeCN), 1,2-Dichloroethane (DCE).

Experimental Protocols

Protocol A: Vorbrüggen Glycosylation (Base Coupling)

This step attaches the nucleobase to the sugar. The use of a participating group at C2 (benzoyl) ensures


-selectivity via acyloxonium ion participation.

Step-by-Step Procedure:

  • Silylation of Nucleobase:

    • Suspend the nucleobase (2.0 equiv) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate.

    • Reflux under argon for 4–12 hours until a clear solution is obtained.

    • Evaporate HMDS in vacuo to obtain the silylated base. Note: Avoid moisture exposure.

  • Coupling Reaction:

    • Dissolve the glycosyl donor (1-O-acetyl-2,3-di-O-benzoyl-5-azido-5-deoxy-L-altrofuranose, 1.0 equiv) and the silylated base in anhydrous MeCN (0.1 M).

    • Cool to 0°C under argon.

    • Add TMSOTf (1.1 equiv) dropwise.

    • Stir at 0°C for 1 hour, then warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The disappearance of the sugar donor indicates completion.

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layers over Na

      
      SO
      
      
      
      and concentrate.[2]
    • Purify via silica gel flash chromatography.

Expected Outcome: 5'-Azido-2',3'-di-O-benzoyl-L-altrofuranosyl nucleoside (typically


-anomer >90%).
Protocol B: High-Throughput Library Generation (CuAAC)

This protocol utilizes the 5'-azide handle to attach a diverse set of alkynes, creating a library of triazole-linked L-nucleosides.

Reaction Conditions:

  • Solvent: t-BuOH/H

    
    O (1:1) – ensures solubility of both organic alkynes and polar nucleosides.
    
  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (5 mol%) + Sodium Ascorbate (10 mol%).
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is recommended to protect Cu(I) from oxidation and prevent nucleoside degradation.

Step-by-Step Procedure:

  • Plate Setup:

    • Dissolve the 5'-azido-nucleoside scaffold (from Protocol A) in t-BuOH/H

      
      O.
      
    • Aliquot into a 96-well deep-well plate.

  • Reagent Addition:

    • Add a unique terminal alkyne (1.2 equiv) to each well.

    • Add the Catalyst Master Mix (CuSO

      
      , Sodium Ascorbate, TBTA).
      
  • Incubation:

    • Seal the plate and shake at room temperature for 12–24 hours.

    • Validation: LC-MS analysis of random wells to confirm triazole formation (Mass shift = Mass of Azide + Mass of Alkyne).

  • Deprotection (Global):

    • Evaporate solvents.

    • Treat residues with 7N NH

      
       in Methanol (at 0°C then RT) to remove benzoyl protecting groups from the sugar and base.
      
    • Evaporate and purify via preparative HPLC.

Data Analysis & Quality Control

The following table summarizes expected analytical data for a representative library member (e.g., Uracil derivative coupled with phenylacetylene).

ParameterMethodAcceptance Criteria
Purity HPLC (254 nm)> 95%
Identity HRMS (ESI+)[M+H]

± 5 ppm
Stereochemistry 1H-NMR (NOE)H1'–H4' correlation (confirming

-anomer)
Triazole Formation 1H-NMRDistinct singlet at

7.5–8.5 ppm (triazole C-H)
Mechanistic Insight: The "Click" Advantage

The 1,2,3-triazole ring formed at the 5'-position mimics the phosphate group electronically and spatially in some contexts, or acts as a rigid linker to reach supplementary binding pockets in the viral polymerase [1, 2].

References

  • Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. Source: Medicinal Chemistry Research (2020). Context: Describes the CuAAC reaction on sugar-azides to generate antiviral libraries.

  • A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Source: Molecules (2012). Context: Provides foundational methods for introducing the azide group at the 5-position of nucleosides.

  • Unique Metabolism of a Novel Antiviral L-Nucleoside Analog. Source: Antimicrobial Agents and Chemotherapy.[3][4] Context: Validates the biological relevance and metabolic advantages of L-nucleosides (L-FMAU example).

  • Synthesis of 1,2,3-triazole linked saccharide nucleosides via "click chemistry". Source: Nucleosides, Nucleotides and Nucleic Acids (2008).[5] Context: Detailed protocols for clicking alkynes to sugar azides.

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Source: bioRxiv (2023). Context: Discusses modern strategies for nucleoside library diversification, including sugar modifications.

Sources

Application

Application Note: High-Efficiency Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metabolic Glycan Labeling

Introduction & Mechanistic Rationale Glycans are ubiquitous biopolymers that mediate critical cellular processes, including host-pathogen interactions, immune signaling, and cancer metastasis. Unlike proteins and nucleic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Glycans are ubiquitous biopolymers that mediate critical cellular processes, including host-pathogen interactions, immune signaling, and cancer metastasis. Unlike proteins and nucleic acids, glycans are not directly template-encoded, making their visualization and tracking challenging. Metabolic Oligosaccharide Engineering (MOE) coupled with bioorthogonal chemistry has revolutionized glycobiology by enabling the incorporation of unnatural, chemically tagged monosaccharides into cellular glycoconjugates[1][2].

Among bioorthogonal reactions, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as the gold standard for live-cell and in vivo applications[3][4]. Originally developed to overcome the cytotoxicity of copper catalysts required in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC leverages the inherent ring strain of cyclooctynes to drive a spontaneous [3+2] cycloaddition with azides under physiological conditions, forming a stable triazole linkage without toxic metal mediators[5][6].

Causality in Reagent Selection: Azides and Cyclooctynes

The Azide Reporter

The azido group (-N₃) is small, abiotic in mammalian systems, and highly stable under physiological conditions. In MOE, peracetylated azido-sugars (e.g., Ac₄ManNAz) are typically utilized[7].

  • Causality of Peracetylation: The acetyl groups mask the hydrophilic hydroxyls of the sugar, allowing the precursor to passively diffuse across the lipophilic plasma membrane. Once in the cytosol, non-specific intracellular esterases cleave the acetyl groups. This traps the polar ManNAz intracellularly, where it efficiently enters the sialic acid biosynthetic salvage pathway.

The Cyclooctyne Probe

The reaction kinetics of SPAAC are dictated by the specific cyclooctyne used[8]. The driving force is the release of ~18 kcal/mol of ring strain upon transition from the sp-hybridized alkyne to the sp²-hybridized triazole. However, there is a strict trade-off between reactivity, stability, and lipophilicity[9].

  • Causality of Probe Selection: Benzoannulated cyclooctynes like DBCO (Dibenzocyclooctyne) offer rapid kinetics due to increased ring strain and aryl group conjugation, but exhibit higher lipophilicity, which can lead to non-specific hydrophobic interactions in live cells. Conversely, BCN (Bicyclo[6.1.0]nonyne) provides a more polar alternative with excellent membrane specificity, making it highly preferable for live-cell imaging[9].

Quantitative Comparison of Cyclooctynes

To optimize your experimental design, refer to the kinetic and physicochemical profiles of common SPAAC reagents summarized below:

Cyclooctyne VariantSecond-Order Rate Constant (M⁻¹ s⁻¹)Physicochemical Profile & Key Features
OCT (Cyclooctyne)~0.0012First-generation; highly lipophilic, slow reaction kinetics.
DIFO (Difluorinated cyclooctyne)~0.076Fluorine-activated; good balance of speed and stability.
DBCO / DIBAC (Dibenzocyclooctyne)~0.31Benzoannulated; exceptionally fast kinetics, but higher lipophilicity.
BCN (Bicyclo[6.1.0]nonyne)~0.14Non-benzoannulated; highly polar, excellent for specific live-cell imaging.

Workflow Visualization

SPAAC_Workflow Ac4ManNAz Ac4ManNAz (Extracellular) ManNAz ManNAz (Cytosol) Ac4ManNAz->ManNAz Passive Diffusion & Esterase Cleavage CMP_SiaNAz CMP-SiaNAz (Nucleus/Golgi) ManNAz->CMP_SiaNAz Biosynthetic Salvage Pathway SiaNAz SiaNAz-Glycan (Cell Surface) CMP_SiaNAz->SiaNAz Glycosyltransferases & Secretion Labeled Fluorescent Glycan (Triazole Linkage) SiaNAz->Labeled SPAAC Reaction (In vivo/In vitro) DBCO DBCO-Fluorophore (SPAAC Reagent) DBCO->Labeled Strain-Promoted Cycloaddition

Metabolic Oligosaccharide Engineering (MOE) and SPAAC labeling pathway.

Optimized Protocol: SPAAC Labeling of Cell-Surface Sialoglycans

This protocol is engineered as a self-validating system. It explicitly incorporates competitive controls to distinguish true bioorthogonal labeling from background noise.

Materials Required
  • Target Cell Line: HeLa, CHO, or Jurkat cells.

  • Azido-Sugar: Tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz), 50 mM stock in DMSO.

  • Control Sugar: Tetraacetylated N-acetylmannosamine (Ac₄ManNAc), 50 mM stock in DMSO.

  • SPAAC Probe: DBCO-Fluorophore (e.g., DBCO-Alexa Fluor 488) or BCN-Fluorophore, 10 mM stock in DMSO.

  • Buffer: DPBS (1X) supplemented with 1% BSA.

Step-by-Step Methodology

Step 1: Metabolic Incorporation (Day 1)

  • Seed cells in a 6-well plate or glass-bottom imaging dish to reach 60-70% confluency the following day.

  • Replace the culture media with fresh media containing 50 µM Ac₄ManNAz .

    • Causality: 50 µM is the optimal concentration to ensure sufficient metabolic flux through the UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) pathway without inducing cellular toxicity or metabolic bottlenecks[7].

  • Self-Validation Control : Treat a parallel well with 50 µM Ac₄ManNAc (the native sugar analog).

    • Causality: This vehicle control is absolute critical. It establishes the baseline of non-specific hydrophobic binding of the cyclooctyne probe, ensuring that any fluorescence observed in the target well is strictly due to azide-alkyne cycloaddition.

  • Incubate cells for 48-72 hours at 37°C, 5% CO₂.

Step 2: Probe Conjugation via SPAAC (Day 3)

  • Wash cells gently 3 times with ice-cold DPBS to remove unincorporated Ac₄ManNAz.

  • Prepare a labeling solution of 10–30 µM DBCO-Fluorophore (or BCN-Fluorophore) in DPBS + 1% BSA.

    • Causality: The 1% BSA acts as a blocking agent to minimize non-specific hydrophobic interactions of the lipophilic DBCO moiety with the lipid bilayer.

  • Incubate cells with the labeling solution for 30–60 minutes at room temperature (or at 4°C to halt endocytosis if strictly cell-surface labeling is desired).

    • Causality: SPAAC is a second-order reaction. While DBCO is fast, a 30-minute incubation ensures >90% conversion of accessible surface azides without increasing off-target thiol-yne additions that can occur with unnecessarily prolonged exposure[9].

Step 3: Washing and Fixation

  • Wash cells 3 times (5 minutes each) with DPBS + 1% BSA, followed by 2 washes with plain DPBS.

  • (Optional) Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Causality: PFA cross-links proteins, preserving the cellular architecture and the covalently bound fluorophores for downstream confocal microscopy or flow cytometry.

Step 4: Data Acquisition and Troubleshooting

  • Analyze fluorescence intensity. The Ac₄ManNAz-treated cells should exhibit a robust fluorescent signal (e.g., distinct membrane-localized ring staining under confocal microscopy).

  • Troubleshooting High Background : If the Ac₄ManNAc control shows high fluorescence, the cyclooctyne is binding non-specifically. Switch from the lipophilic DBCO to the more polar BCN[9], or increase the BSA concentration in the washing buffer.

  • Troubleshooting Low Signal : Ensure the azido-sugar is freshly prepared. Spontaneous hydrolysis of the acetyl groups in aqueous environments prevents cellular uptake.

References

  • Asking more from metabolic oligosaccharide engineering. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. University of Konstanz Repository. Available at:[Link]

  • Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: Cytotoxicity, metabolic flux, and glycan-display considerations. Johns Hopkins University. Available at:[Link]

  • Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. RSC Publishing. Available at:[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI Molecules. Available at:[Link]

  • Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science (RSC Publishing). Available at:[Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Copper-Free Click Reactions with Polar Bicyclononyne Derivatives for Modulation of Cellular Imaging. Radboud University Repository. Available at:[Link]

Sources

Method

Application Note: Precision Glycosylation with 5-Azido-5-deoxy-L-altrofuranosyl Donors

Executive Summary 5-azido-5-deoxy-L-altrofuranose is a specialized rare sugar building block used primarily in the synthesis of modified nucleosides, bacterial polysaccharide antigens (e.g., Campylobacter jejuni capsular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-azido-5-deoxy-L-altrofuranose is a specialized rare sugar building block used primarily in the synthesis of modified nucleosides, bacterial polysaccharide antigens (e.g., Campylobacter jejuni capsular polysaccharides), and "clickable" glycan probes.[1][2][3] The presence of the 5-azido group serves a dual purpose: it acts as a masked amino functionality (precursor to 5-amino-L-altrose) and as a bioorthogonal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3]

This guide details the protocols for utilizing 5-azido-5-deoxy-L-altrofuranosyl donors in glycosylation reactions. It addresses the specific challenges of furanoside stereocontrol and the electron-withdrawing nature of the 5-azido substituent , providing validated methods for both trichloroacetimidate and thioglycoside activation strategies.[1][2][3]

Chemical Background & Strategic Considerations

Structural Logic
  • Furanose Flexibility: Unlike pyranosides, the five-membered furanose ring is conformationally flexible (envelope/twist conformations).[1][2][3] This makes stereocontrol more reliant on C2-substituent effects than rigid ring constraints.[1][2][3]

  • 5-Azido Effect: The azide group at C5 is electron-withdrawing.[1][2][3] This destabilizes the oxocarbenium ion intermediate relative to a standard 5-OH or 5-OR sugar, potentially slowing down the reaction and requiring stronger promoters or higher temperatures.[1][2][3]

  • L-Configuration: In the L-series, the

    
    -anomer is generally 1,2-trans to a C2-"up" substituent (depending on specific protection), while the 
    
    
    
    -anomer is 1,2-cis.[1][2][3] (Note: Always verify relative stereochemistry based on the specific protecting group orientation).[1][2][3]
Donor Selection Matrix
Donor TypeActivation ConditionsStabilityRecommended Use
Trichloroacetimidate TMSOTf, -78°CModerate (Base stable, Acid labile)Gold Standard. High reactivity, excellent for complex acceptors.[1][2][3]
Thioglycoside NIS/TfOH or DMTSTHigh (Shelf-stable)Ideal for block synthesis or when the donor must survive prior chemical manipulations.[1][2][3]
Fluoride Cp₂HfCl₂/AgClO₄ or BF₃[1][2][3]·OEt₂HighUsed when imidates are too unstable; rare for this specific sugar.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of the Donor (Precursor Preparation)

Context: If starting from the commercially available 5-azido-5-deoxy-L-altrofuranose lactol.[1][2][3]

Objective: Convert the hemiacetal (lactol) into the highly reactive trichloroacetimidate donor.

Materials:

  • 5-Azido-5-deoxy-2,3-O-isopropylidene-L-altrofuranose (Lactol)[1][2][3]

  • Trichloroacetonitrile (CCl₃CN)[1][2][3]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃[1][2][3]

  • Dichloromethane (DCM), anhydrous[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve the lactol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Reagent Addition: Add trichloroacetonitrile (5.0 equiv).

  • Catalysis:

    • Kinetic Method:[1][2][3] Add DBU (0.1 equiv) at 0°C. Stir for 1–2 hours.

    • Thermodynamic Method:[1][2][3] If

      
       selectivity is poor, use K₂CO₃ (anhydrous, 2.0 equiv) and stir overnight at RT.[1][2][3]
      
  • Quench & Purification: Filter through a pad of Celite (if K₂CO₃ used) or concentrate directly (if DBU used, though DBU removal is critical).[1][2][3]

  • Purification: Flash chromatography on silica gel pre-neutralized with 1% triethylamine. Note: Imidates can hydrolyze on acidic silica.[1][2][3]

  • Storage: Store at -20°C under argon. Use within 1 week for best results.

Protocol B: Glycosylation via Trichloroacetimidate Activation

Target: High-yield coupling to primary/secondary alcohols.[1][2][3]

Mechanistic Insight: The reaction proceeds via an oxocarbenium ion.[1][2][3] The stereoselectivity is dictated by the C2-protecting group .[1][2][3]

  • 2,3-O-isopropylidene (acetonide):[1][2][3] Fused ring system directs nucleophilic attack to the face opposite the acetonide (usually forming the 1,2-trans product).[1][2][3]

  • 2-O-Acetyl/Benzoyl:[1][2][3] Neighboring Group Participation (NGP) strongly favors 1,2-trans glycosides.[1][2][3]

Materials:

  • Donor: 5-Azido-5-deoxy-L-altrofuranosyl trichloroacetimidate (from Protocol A).[1][2][3]

  • Acceptor: Alcohol (ROH), dried by azeotropic distillation with toluene.[1][2][3]

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][2][3]

  • Solvent: DCM (anhydrous) or DCM/Et₂O (for solvent effect tuning).[1][2][3]

Procedure:

  • Preparation: Co-evaporate the Donor (1.2 equiv) and Acceptor (1.0 equiv) with dry toluene (3x) to remove trace water.[1][2][3]

  • Setup: Dissolve the mixture in anhydrous DCM (0.05 M) containing activated 4Å molecular sieves. Stir at Room Temperature (RT) for 30 min to ensure dryness.

  • Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Activation: Add TMSOTf (0.1 – 0.2 equiv) dropwise.[1][2][3]

    • Critical: Do not add too quickly to avoid local exotherms.[1][2][3]

  • Reaction: Monitor by TLC. The reaction is usually rapid (15 min – 1 hour).[1][2][3]

    • Note: If sluggish due to the 5-azido group, warm slowly to -40°C or -20°C.[1][2][3]

  • Quench: Add Et₃N (excess) to neutralize the acid.

  • Workup: Filter off sieves, dilute with DCM, wash with NaHCO₃ (sat.), brine, dry over Na₂SO₄.

  • Analysis: Determine

    
     ratio by ¹H NMR (check anomeric proton coupling constants).
    
Protocol C: Glycosylation via Thioglycoside Activation

Target: Convergent block synthesis or when imidates are too unstable.[1][2][3]

Materials:

  • Donor: Phenyl 5-azido-5-deoxy-1-thio-L-altrofuranoside.[1][2][3]

  • Promoter: NIS (N-Iodosuccinimide) and TfOH (Triflic acid).[1][2][3]

Procedure:

  • Preparation: Dry Donor and Acceptor as above.

  • Setup: Dissolve in anhydrous DCM/Dioxane (3:1) with 4Å molecular sieves.[1][2][3]

  • Activation:

    • Add NIS (1.5 equiv).[1][2][3]

    • Cool to -40°C .

    • Add TfOH (0.1 equiv) or AgOTf (catalytic).[1][2][3]

  • Reaction: Stir until donor is consumed (TLC). The dark red color of iodine may appear.[1][2][3]

  • Quench: Add sat. Na₂S₂O₃ (sodium thiosulfate) to reduce iodine, then sat.[1][2][3] NaHCO₃.

  • Workup: Standard extraction.

Visualization of Reaction Pathways[1][2][3]

Diagram 1: Donor Synthesis & Activation Pathway

This diagram illustrates the conversion of the lactol to the imidate donor and the subsequent activation mechanism.[1][2][3]

GlycosylationPath Lactol 5-Azido-5-deoxy- L-altrofuranose (Lactol) Imidate Trichloroacetimidate Donor Lactol->Imidate Activation Reagent1 CCl3CN, DBU DCM, 0°C Oxocarbenium Oxocarbenium Ion (Transition State) Imidate->Oxocarbenium Promoter Assistance Product Glycoside Product (1,2-trans favored) Oxocarbenium->Product Nucleophilic Attack Reagent2 TMSOTf Acceptor (ROH) -78°C

Caption: Synthesis of the imidate donor followed by TMSOTf-promoted glycosylation via the oxocarbenium intermediate.

Diagram 2: Stereochemical Control in Furanosides

This diagram highlights the influence of the C2-protecting group on the stereochemical outcome.[1][2][3]

Stereocontrol cluster_0 C2-Participating Group (e.g., Acetyl) cluster_1 C2-Non-Participating (e.g., Benzyl/Acetonide) Donor 5-Azido-L-Altro Donor AcIon Acyloxonium Ion Intermediate Donor->AcIon NGP Effect OxoIon Oxocarbenium Ion (Face Blocked by Ring) Donor->OxoIon No NGP TransProd 1,2-trans Product (High Selectivity) AcIon->TransProd Top-face Attack MixProd Mixture or 1,2-cis Favored OxoIon->MixProd Steric Control

Caption: Impact of C2-protecting groups (Participating vs. Non-participating) on L-altrofuranosyl glycosylation stereoselectivity.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield 5-Azido group deactivates donor.Increase promoter concentration (TMSOTf up to 0.5 eq) or switch to stronger promoter system (e.g., TfOH).
Hydrolysis of Donor Wet solvents or acidic silica.[1][2][3]Use freshly distilled solvents; add 1% Et₃N to chromatography eluents; store donor at -20°C.
Poor Stereoselectivity Flexible furanose ring; "mismatched" protecting groups.[1][2][3]Switch C2 protecting group. Use 2,3-O-isopropylidene for rigidity, or 2-O-Bz for 1,2-trans control.[1][2][3]
Azide Reduction Incompatible reagents (e.g., phosphines in workup).[1][2][3]Avoid Staudinger conditions until after glycosylation.[1][2][3] Use non-reducing workups.

References

  • McNaught, A. D. "Nomenclature of Carbohydrates."[1][2][3] Carbohydrate Research, 1997.[1][2][3] (Standard reference for L-altrose stereochemistry).

  • Schoenhofen, I. C., et al. "Elucidation of the CMP-pseudaminic acid pathway in Helicobacter pylori: synthesis from UDP-N-acetylglucosamine by a single enzyme."[1][2][3] Glycobiology, 2006.[1][2][3] (Context for rare bacterial amino-sugar biosynthesis).

  • Schmidt, R. R., & Michel, J. "Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides."[1][2][3] Angewandte Chemie International Edition, 1980.[1][2][3] (Foundational protocol for imidate donors).

  • Codee, J. D., et al. "Thioglycosides in sequential glycosylation strategies."[1][2][3] Chemical Society Reviews, 2005.[1][2][3] (Foundational protocol for thioglycoside donors).

  • Lowary, T. L. "Synthesis of furanoside-containing glycans."[1][2][3] Carbohydrate Research, 2018.[1][2][3] (Review of furanose glycosylation challenges).

Sources

Application

Preparation of 1,2:5,6-di-O-isopropylidene-L-altrofuranose precursors

Preparation of 1,2:5,6-di-O-isopropylidene-L-altrofuranose Precursors: A Comprehensive Synthetic Guide As the demand for rare L-sugars accelerates in the development of nucleoside analogs, modified carbopeptoids, and com...

Author: BenchChem Technical Support Team. Date: March 2026

Preparation of 1,2:5,6-di-O-isopropylidene-L-altrofuranose Precursors: A Comprehensive Synthetic Guide

As the demand for rare L-sugars accelerates in the development of nucleoside analogs, modified carbopeptoids, and complex chiral therapeutics, the efficient synthesis of L-hexoses has become a critical bottleneck. L-Altrose, a rare antipode of common hexoses, does not occur naturally and must be prepared synthetically.

This application note provides a definitive, causally-driven guide to synthesizing L-altrose and subsequently converting it into the highly versatile, orthogonally protected building block: 1,2:5,6-di-O-isopropylidene-L-altrofuranose . By locking the furanose conformation and protecting four of the five hydroxyl groups, this di-acetal leaves only the C-3 hydroxyl available for targeted functionalization (e.g., epimerization, oxidation, or azide substitution).

Mechanistic Causality: Selecting the Precursor Route

The synthesis of L-altrose precursors requires navigating complex stereochemical challenges. Because L-altrose is not commercially viable to extract, researchers must rely on synthetic homologation or stereochemical inversion of abundant D-sugars.

Route A: Stereoinversion of D-Galactose (The Perlin Aldehyde Route) The most cost-effective and scalable method leverages D-galactose. D-Galactose shares stereochemical homology with L-altrose at C-3 and C-4. By converting D-galactose into a Perlin aldehyde, the C-5 stereocenter is isolated. A subsequent


 inversion of a C-5 triflate derivative cleanly establishes the L-altro configuration[1]. This route is favored because the rigid glycal structure prevents unwanted side reactions during inversion.

Route B: De Novo Homologation An alternative approach builds the sugar backbone from a smaller chiral pool, specifically 2,3-O-isopropylidene-L-glyceraldehyde. Through iterative homologation, a 2,3-unsaturated-L-pyranoside is formed, which can be functionalized into L-altrose[2]. While highly elegant and capable of producing all eight L-hexoses, this route is step-heavy and suffers from lower overall yields.

Route C: Mitsunobu Epimerization Another D-galactose-derived route involves the direct Mitsunobu inversion of open-chain D-hexoses[3]. While effective, the purification of the inverted acyclic intermediates often requires tedious chromatography, making it less ideal for multigram scale-up compared to the Perlin aldehyde strategy.

Quantitative Route Comparison
Synthetic RouteStarting MaterialKey IntermediateStepsOverall YieldCost-Efficiency
Perlin Aldehyde Inversion D-GalactosePerlin Aldehyde3~45-50%High
Mitsunobu Epimerization D-GalactoseOpen-chain D-hexose5~35%Medium
De Novo Homologation 2,3-O-isopropylidene-L-glyceraldehyde2,3-unsaturated-L-pyranoside6~25%Low

Synthetic Workflows & Visualizations

Precursor_Routes SM1 D-Galactose Int1 Perlin Aldehyde SM1->Int1 Glycal Formation SM2 2,3-O-isopropylidene- L-glyceraldehyde Int2 Unsaturated L-pyranoside SM2->Int2 Homologation Target1 L-Altrose (Key Precursor) Int1->Target1 Triflation & SN2 Inversion Int2->Target1 Functionalization Target2 1,2:5,6-di-O-isopropylidene- L-altrofuranose Target1->Target2 Acetonation (Acetone, H+)

Figure 1: Divergent synthetic pathways for L-altrose precursors and subsequent acetonation.

Acetonation_Mechanism N1 L-Altrose (Free Sugar) N2 L-Altrofuranose (Acid-catalyzed tautomerization) N1->N2 H2SO4 (cat.) N3 1,2-O-isopropylidene-L-altrofuranose N2->N3 Acetone (Excess) - H2O N4 1,2:5,6-di-O-isopropylidene-L-altrofuranose N3->N4 Acetone (Excess) - H2O (Driven by Scavenger)

Figure 2: Stepwise thermodynamic acetonation of L-altrose into the di-protected furanose.

Experimental Protocols (Self-Validating Systems)

The following protocols prioritize the Perlin aldehyde route due to its superior scalability, followed by the thermodynamic acetonation to yield the final di-protected furanose.

Protocol A: Synthesis of L-Altrose via Perlin Aldehyde Inversion

Causality: Triflic anhydride (


) is utilized to convert the C-5 hydroxyl of the Perlin aldehyde into a hyper-leaving group. The subsequent addition of a nucleophile (such as a nitrite or acetate) triggers a clean 

inversion. The rigid double bond of the glycal prevents neighboring group participation, ensuring high stereofidelity[1].

Step-by-Step Methodology:

  • Triflation: Dissolve D-galactose-derived Perlin aldehyde (10 mmol) in anhydrous

    
     (50 mL) under an argon atmosphere. Cool the reaction to -78 °C.
    
  • Activation: Add anhydrous pyridine (30 mmol) followed by the dropwise addition of trifluoromethanesulfonic anhydride (12 mmol). Stir for 30 minutes. Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the starting material (

    
    ) and the appearance of a less polar triflate spot (
    
    
    
    ).
  • Stereoinversion: Add tetrabutylammonium nitrite (

    
    , 15 mmol) directly to the cold solution, then allow it to warm to room temperature over 2 hours. The nitrite acts as an oxygen nucleophile, inverting the C-5 stereocenter to the L-altro configuration.
    
  • Dihydroxylation & Deprotection: Subject the inverted glycal to Upjohn dihydroxylation (

    
     cat., NMO) to install the cis-diols at C-1 and C-2, followed by global deprotection using mild acidic hydrolysis (e.g., 80% aqueous acetic acid at 80 °C) to yield free L-altrose.
    
Protocol B: Acetonation to 1,2:5,6-di-O-isopropylidene-L-altrofuranose

Causality: The reaction of L-altrose with acetone is an equilibrium process. Because water is a byproduct of ketalization, Le Chatelier’s principle dictates that water must be actively scavenged to drive the reaction toward the thermodynamic di-acetal product[4]. Sulfuric acid acts as the catalyst to open the pyranose ring and facilitate furanose formation[5].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, 500 mL round-bottom flask, suspend L-altrose (5 g, 27.7 mmol) in anhydrous acetone (250 mL).

  • Catalysis & Dehydration: Add 15 g of anhydrous copper(II) sulfate (

    
    ) or activated 3Å molecular sieves to the suspension. This is a critical step; without a desiccant, the reaction stalls at the mono-acetal stage.
    
  • Initiation: Slowly add concentrated sulfuric acid (1.2 mL) dropwise at room temperature. Stir the mixture vigorously for 18 to 24 hours. Validation: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution as the sugar is protected and dissolves into the organic phase.

  • Neutralization: Quench the acid by adding solid sodium bicarbonate (

    
    ) until effervescence ceases and the pH of an aqueous aliquot reaches ~7.5. Filter the mixture through a pad of Celite to remove inorganic salts.
    
  • Isolation: Evaporate the acetone under reduced pressure. Partition the resulting white residue between dichloromethane (100 mL) and water (50 mL). Extract the aqueous layer twice more with DCM.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Recrystallize the crude product from hot n-hexane.
    Validation: The pure 1,2:5,6-di-O-isopropylidene-L-altrofuranose will precipitate as white, needle-like crystals. Confirm identity via 
    
    
    
    NMR; the characteristic isopropylidene methyl protons will appear as four distinct singlets between
    
    
    1.30 and 1.55 ppm.

References

1.[5] Benchchem. An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications. Available at: 2.[4] Google Patents. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose. Available at: 3.[3] ResearchGate. Synthesis of rare L-altro sugars and C6-Derivatives. Available at: 4.[1] Indian Chemical Society. Three-step synthesis of protected L-altrose from D-galactose derived Perlin aldehyde. Available at: 5.[2] PubMed. A versatile route to L-hexoses: synthesis of L-mannose and L-altrose. Available at:

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the C5 Position in L-Altrofuranose Derivatives

Introduction: The Significance of L-Altrose and C5 Modification L-Altrose is a rare L-hexose sugar that, along with its derivatives, serves as a crucial building block in medicinal chemistry and drug development. The uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of L-Altrose and C5 Modification

L-Altrose is a rare L-hexose sugar that, along with its derivatives, serves as a crucial building block in medicinal chemistry and drug development. The unique stereochemical arrangement of its hydroxyl groups offers a distinct scaffold for the synthesis of complex molecules, including nucleoside analogues and oligosaccharides with potential therapeutic activities. The furanose form of L-altrose, a five-membered ring structure, is of particular interest.[1][]

Functionalization at the C5 position of the L-altrofuranose ring is a key strategic maneuver for chemists. This position, part of the exocyclic C5-C6 tail, provides a primary hydroxyl group (at C6) that is sterically accessible and chemically distinct from the secondary hydroxyls on the ring. Modification at this site allows for a variety of synthetic transformations, including:

  • Chain extension: Building more complex structures by adding carbon units.

  • Introduction of heteroatoms: Incorporating nitrogen, sulfur, or halogens to modulate biological activity.

  • Conjugation: Linking the sugar to other molecules like peptides, lipids, or fluorescent tags.

This guide provides an in-depth analysis of the strategies and detailed protocols for the selective functionalization of the C5 position in appropriately protected L-altrofuranose derivatives.

PART 1: Core Concepts & Strategic Considerations

Before proceeding to specific protocols, a researcher must consider two foundational elements: protecting group strategy and the method of C5 activation.

The Imperative of Protecting Groups

The multiple hydroxyl groups on the furanose ring are chemically similar, necessitating a robust protecting group strategy to ensure regioselectivity. Without it, reagents intended for C5 would react indiscriminately, leading to a complex mixture of products.[3][4]

Key Considerations for Protecting Group Selection:

  • Stability: The chosen groups must be stable to the reaction conditions planned for C5 modification.[5]

  • Orthogonality: It should be possible to remove the protecting groups without cleaving the newly introduced functional group at C5, and vice-versa.

  • Ease of Installation and Removal: The reactions should be high-yielding and proceed under mild conditions.[5]

A common and effective strategy for furanosides involves the use of acetal protecting groups, such as isopropylidene (acetonide) groups, which can selectively protect the cis-diols often found in these structures. Silyl ethers (e.g., TBDMS) and benzyl ethers are also mainstays in carbohydrate chemistry.[6][7]

Pathways to C5 Functionalization

The primary hydroxyl at the C6 position is the gateway to C5 functionalization. Most synthetic routes begin by modifying this -CH₂OH group to introduce reactivity at the adjacent C5 carbon. The general workflow involves activating this primary alcohol, which then enables substitution or addition reactions.

PART 2: Application Notes & Experimental Protocols

This section details two primary, field-proven workflows for C5 functionalization: Workflow A: Oxidation of C6-OH to an Aldehyde and Subsequent Nucleophilic Addition. Workflow B: Conversion of C6-OH to a Leaving Group and Subsequent Nucleophilic Substitution.

Workflow A: C5-Aldehyde as a Key Intermediate

Oxidizing the primary C6-hydroxyl to an aldehyde is one of the most versatile strategies. The resulting C5-aldehyde is an electrophilic handle that can react with a wide array of nucleophiles, enabling carbon-carbon bond formation and chain extension.

The selective oxidation of a primary alcohol in the presence of secondary ones is a well-established transformation. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is a highly effective and mild method.[8][9][10]

Principle: This method uses a catalytic amount of TEMPO and a stoichiometric co-oxidant (like sodium hypochlorite or diacetoxyiodobenzene). The TEMPO radical is oxidized to the active N-oxoammonium ion, which in turn selectively oxidizes the sterically accessible primary alcohol to an aldehyde.[11]

Materials:

  • Protected L-altrofuranose derivative (e.g., 1,2:3,4-di-O-isopropylidene-α-L-altrofuranose)

  • TEMPO (catalytic amount, ~1-5 mol%)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr) (catalytic)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined by titration)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Dissolve the protected L-altrofuranose derivative (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add an aqueous solution of NaHCO₃ and KBr. Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Add TEMPO (0.02 eq) to the mixture.

  • Slowly add the NaOCl solution (1.2 eq) dropwise via an addition funnel over 30-45 minutes, ensuring the temperature remains between 0-5 °C. The reaction mixture will typically turn yellow/orange.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product aldehyde will have a higher Rf value than the starting alcohol.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess oxidant. The color of the organic layer should fade.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often pure enough for the next step but can be purified by silica gel chromatography if necessary.

Self-Validation:

  • ¹H NMR: Disappearance of the C6-protons' signal (typically a multiplet around 3.6-3.8 ppm) and the appearance of a new singlet for the aldehyde proton around 9.5-9.8 ppm.

  • IR Spectroscopy: Appearance of a strong C=O stretch around 1720-1740 cm⁻¹.

The Wittig reaction is a powerful method for forming a carbon-carbon double bond from an aldehyde. This allows for the introduction of a variety of substituents at the C5 position.

Principle: A phosphorus ylide (Wittig reagent) acts as a nucleophile, attacking the aldehyde carbonyl. The resulting betaine intermediate collapses to form an alkene and triphenylphosphine oxide.

Materials:

  • C5-aldehyde from Protocol A1

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide for adding a =CH₂ group)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Protocol:

  • In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C (or -78 °C for n-BuLi).

  • Slowly add the strong base (1.1 eq). If using n-BuLi, the solution will turn a characteristic deep red or orange color, indicating ylide formation. Stir for 30-60 minutes.

  • Dissolve the C5-aldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent. The crude product will contain triphenylphosphine oxide.

  • Purify the product by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Data Presentation:

Starting MaterialWittig ReagentProductTypical Yield (%)
C5-Altrofuranose AldehydePh₃P=CH₂C5-Vinyl Altrofuranose75-90%
C5-Altrofuranose AldehydePh₃P=CHCO₂EtC5-Ethyl Acrylate Altrofuranose65-85%
Workflow B: C5-Functionalization via Nucleophilic Substitution

This approach involves converting the C6-hydroxyl into a good leaving group, which can then be displaced by a variety of nucleophiles (e.g., azides, thiols, amines). This is a direct method for introducing heteroatoms.

Sulfonate esters, such as tosylates (Ts) or mesylates (Ms), are excellent leaving groups for Sₙ2 reactions.

Principle: The hydroxyl group reacts with a sulfonyl chloride in the presence of a base (like pyridine) to form the sulfonate ester. The base neutralizes the HCl byproduct.

Materials:

  • Protected L-altrofuranose derivative

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Anhydrous Pyridine or Triethylamine (TEA) with DMAP (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold dilute HCl or CuSO₄ solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Protocol:

  • Dissolve the protected L-altrofuranose (1.0 eq) in anhydrous pyridine (or DCM with TEA/DMAP) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add TsCl (1.5 eq) or MsCl (1.5 eq) portion-wise, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. The product will have a higher Rf than the starting alcohol.

  • Cool the reaction mixture to 0 °C and slowly add ice-water to quench excess sulfonyl chloride.

  • Extract with ethyl acetate or DCM.

  • Wash the organic layer sequentially with ice-cold dilute HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by recrystallization or silica gel chromatography.

The introduction of an azide group is a synthetically powerful transformation, as the azide can be readily reduced to an amine or used in "click" chemistry reactions.

Principle: The azide anion (N₃⁻) acts as a strong nucleophile, displacing the sulfonate leaving group at C6 in an Sₙ2 fashion.

Materials:

  • C6-O-tosyl or C6-O-mesyl altrofuranose derivative

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Dissolve the C6-sulfonate derivative (1.0 eq) in anhydrous DMF.

  • Add sodium azide (3.0 eq). Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. The azide product will have a different Rf value.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Wash the combined organic layers thoroughly with water (to remove DMF) and then with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the C6-azido product by silica gel chromatography.

Self-Validation:

  • IR Spectroscopy: Appearance of a sharp, strong azide (N₃) stretch around 2100 cm⁻¹.

  • ¹³C NMR: The chemical shift of the C6 carbon will change significantly upon substitution.

PART 3: Visualization of Workflows

Diagram 1: General Strategy for C5 Functionalization

This diagram illustrates the central role of the C6-hydroxyl group as the starting point for modification.

G A Protected L-Altrofuranose (C6-CH₂OH) B Activation of C6-OH A->B C C5-Aldehyde Intermediate B->C Oxidation (e.g., TEMPO) D C6-Sulfonate Ester (Leaving Group) B->D Sulfonylation (e.g., TsCl) E C5-Chain Extension (e.g., Wittig, Grignard) C->E Nucleophilic Addition F C5-Heteroatom Introduction (e.g., Azide, Thiol, Amine) D->F Sₙ2 Displacement

Caption: Core strategies for C5 functionalization via C6-OH activation.

Diagram 2: Detailed Workflow for C5-Azide Synthesis

This diagram provides a step-by-step visualization of Workflow B.

G cluster_0 Protocol B1: Leaving Group Formation cluster_1 Protocol B2: SN2 Displacement A Start: Protected Altrofuranose (C6-OH) B React with TsCl, Pyridine, 0°C -> RT A->B C Intermediate: C6-O-Tosyl Derivative B->C D React with NaN₃ in DMF, 80°C C->D E Final Product: C6-Azido Derivative D->E

Caption: Step-by-step workflow for synthesis of a C6-azido derivative.

References

  • Köllmann, C., Jones, P. G., & Werz, D. B. (2018). Synthesis of 5-C-Methylated d-Mannose, d-Galactose, l-Gulose, and l-Altrose and Their Structural Elucidation by NMR Spectroscopy. Organic Letters, 20(4), 1220–1223.

  • Mo, F., & Dong, G. (2018). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Nature Communications, 9(1), 4413.

  • Gieshoff, T., Keum, H., & Moeller, K. D. (2023). Site-Selective Electrochemical Oxidation of Glycosides. ACS Catalysis, 13(4), 2695–2701.

  • BenchChem. (2025). Application Notes and Protocols: 4-Chloro-5-hydroxyfuran-2(5H)-one in Nucleophilic Substitution Reactions. BenchChem.

  • Chemistry LibreTexts. (2025). 8.6: Cyclic Structures of Monosaccharides - Anomers.

  • Werz, D. B., et al. (2010). Synthesis of L‐Altrose and Some Derivatives. European Journal of Organic Chemistry, 2010(28), 5489-5495.

  • Chapleur, Y., & Postel, D. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate.

  • Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars.

  • Raju, B., & Swenson, D. C. (2022). Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars. International Journal of Chemistry.

  • BOC Sciences. (2025). Monosaccharide Structure: Pyranose vs Furanose Forms.

Sources

Technical Notes & Optimization

Troubleshooting

Removing isopropylidene protecting groups from acid-sensitive azido sugars

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the specific challenge of removing isopropylidene protecting groups from sugars t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the specific challenge of removing isopropylidene protecting groups from sugars that also contain acid-sensitive azido functionalities. The inherent conflict—using acid to cleave an acetal while preserving an acid-labile azide and potentially other sensitive groups like glycosidic bonds—requires a carefully nuanced approach. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful deprotection of your target molecules.

Frequently Asked Questions (FAQs)
Q1: What is the core challenge in deprotecting isopropylidene-protected azido sugars?

The primary difficulty lies in the opposing acid sensitivities of the protecting group and the functional group of interest. Isopropylidene ketals require acid-catalyzed hydrolysis for removal.[1][2][3] However, the azido group is sensitive to strong acidic conditions, which can protonate it to form hydrazoic acid (HN₃), a potentially unstable and explosive compound.[4] Furthermore, many complex carbohydrate structures contain other acid-labile functionalities, such as glycosidic bonds or other protecting groups (e.g., silyl ethers), which can be inadvertently cleaved under harsh acidic conditions.[5][6] The goal is to find a "sweet spot" of acidity that is sufficient to hydrolyze the ketal in a reasonable timeframe without degrading the azide or other sensitive parts of the molecule.

Q2: How stable is the azide group to the acidic conditions required for deprotection?

The azide group is generally stable under the mild acidic conditions typically used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane), provided no reducing agents are present. It is, however, incompatible with strong inorganic acids.[4] The key is to use carefully controlled, mild Brønsted or Lewis acids that can catalyze acetal hydrolysis without causing significant protonation of the azide.

Q3: Can I selectively remove one isopropylidene group when multiple are present?

Yes, selective deprotection is often feasible and is a valuable strategy in multi-step syntheses. The rate of acid-catalyzed hydrolysis is highly dependent on steric hindrance and the stability of the resulting carbocation intermediate. As a general rule, terminal isopropylidene groups (e.g., protecting a 5,6-diol) are more sterically accessible and thus more labile than internal ones (e.g., protecting a 2,3-diol).[7][8] By carefully choosing reagents and controlling reaction times, it is possible to selectively cleave a terminal acetonide while leaving an internal one intact.[9]

Q4: What are the most common mild acidic methods for this transformation?

Several methods have proven effective. The most common include:

  • Aqueous Acetic Acid (AcOH): A classic and mild method, often used at elevated temperatures.

  • Heterogeneous Acid Resins (e.g., Dowex® 50W-X8): These solid-supported acids are highly effective and offer the significant advantage of being easily removed by simple filtration, simplifying the work-up.

  • Lewis Acids (e.g., catalytic TMSOTf): Trimethylsilyl trifluoromethanesulfonate can be a very mild and efficient catalyst for this transformation, often used in catalytic amounts.[10][11]

  • Acetolysis (TFA/Ac₂O): This method simultaneously deprotects and acetylates the resulting diol, which can be useful for subsequent manipulations. It has been shown to be compatible with azides.[12]

Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction is extremely slow or stalls, showing incomplete conversion even after extended periods.
  • Plausible Cause & Explanation: The acidic catalyst may be too weak or present in an insufficient concentration for your specific substrate. The stability of isopropylidene ketals can vary significantly based on their position on the sugar ring. Additionally, the presence of trace amounts of basic impurities (e.g., in your solvent or on your glassware) can neutralize the acid catalyst.

  • Recommended Solutions:

    • Increase Temperature: For aqueous acetic acid methods, gently increasing the temperature (e.g., from room temperature to 40-60 °C) can significantly accelerate the reaction. Monitor carefully by TLC to avoid byproduct formation.

    • Increase Water Concentration: Hydrolysis requires water as a nucleophile. If you are running the reaction in a solvent like methanol with a resin catalyst, ensure sufficient water is present (e.g., 9:1 MeOH:H₂O) to drive the equilibrium towards the deprotected diol.

    • Switch to a Stronger (but still mild) Catalyst: If 80% aqueous acetic acid is ineffective, consider switching to Dowex® 50W-X8 resin in methanol. The resin provides a high local concentration of acidic protons without subjecting the entire solution to strong acid.

    • Check Reagent Quality: Ensure your solvents are clean and your acid catalyst is active. Older resins may need regeneration.

Problem: I'm observing significant product degradation, such as cleavage of the glycosidic bond or loss of the azide signal in my characterization.
  • Plausible Cause & Explanation: The acidic conditions are too harsh for your substrate. This is a critical issue for complex oligosaccharides or molecules with particularly labile groups. Strong acids can lead to anomerization or complete cleavage of glycosidic linkages and can degrade the azide group.[4]

  • Recommended Solutions:

    • Immediately Switch to Milder Conditions: Cease using reagents like aqueous H₂SO₄ or concentrated TFA.[13] Move to a buffered system or a milder catalyst.

    • Employ Dowex® 50W-X8: This is often the best solution. The solid-phase nature of the catalyst prevents the bulk solution from becoming highly acidic, protecting sensitive functionalities.[14]

    • Use Catalytic Lewis Acids: A system like catalytic Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be exceptionally mild and effective for deprotecting acetonides without affecting other groups.[10][11][15]

    • Consider an Acetolysis Approach: Using TFA in acetic anhydride can regioselectively convert an isopropylidene group to vicinal di-O-acetates under conditions compatible with azides, avoiding strongly protic aqueous media.[12]

Problem: My work-up is complicated, and I'm experiencing low recovery of my final product.
  • Plausible Cause & Explanation: Neutralizing soluble acid catalysts like TFA, H₂SO₄, or p-TsOH often requires an aqueous basic wash, which can be problematic for water-soluble carbohydrate products, leading to emulsions or loss of product into the aqueous layer.

  • Recommended Solutions:

    • Use a Heterogeneous Catalyst: The primary advantage of using an acidic resin like Dowex® is the work-up. You simply filter the resin out of the reaction mixture and concentrate the filtrate. This completely avoids a neutralization wash.

    • Neutralize with Solid Bicarbonate: If you must use a soluble acid, neutralize the reaction mixture by carefully adding solid sodium bicarbonate until effervescence ceases before concentrating. This can be easier to manage than an aqueous extraction.

    • Optimize Chromatography: Azido sugars can be sensitive. Ensure you are using an appropriate stationary phase (silica gel is common) and eluent system, and consider deactivating the silica with triethylamine if you observe streaking or decomposition on the column.

Decision Workflow & Mechanism

To assist in selecting the appropriate method, the following workflow outlines a decision-making process based on substrate sensitivity.

Deprotection_Strategy start Start: Azido Sugar with Isopropylidene Group(s) q1 Is the molecule stable to moderately acidic conditions? (e.g., no highly labile glycosidic bonds) start->q1 method_resin Method 1: Dowex® 50W-X8 (General, Reliable) q1->method_resin Yes method_tmsotf Method 3: Catalytic TMSOTf (Very Mild, for highly sensitive substrates) q1->method_tmsotf No / Unsure q2 Is selective deprotection of a terminal ketal required? method_selective Method 4: Controlled Aq. AcOH (Tune time/temp for selectivity) q2->method_selective Yes end_full Fully Deprotected Diol q2->end_full No method_resin->q2 method_acetic Method 2: 80% Aq. AcOH (Classic, Mild) method_acetic->q2 method_tmsotf->end_full end_selective Partially Deprotected Diol method_selective->end_selective

Caption: Decision workflow for selecting a deprotection method.

The underlying chemical transformation is the acid-catalyzed hydrolysis of a cyclic ketal.

Ketal_Hydrolysis cluster_main Acid-Catalyzed Isopropylidene Hydrolysis Ketal Isopropylidene Ketal (Protected Diol) ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ Carbocation Oxocarbenium Ion Intermediate ProtonatedKetal->Carbocation - Acetone Hemiketal Hemiketal Carbocation->Hemiketal + H₂O - H⁺ Diol Final Diol Product Hemiketal->Diol + H⁺, +H₂O - Acetone, -H⁺ (further steps)

Caption: General mechanism of acid-catalyzed ketal hydrolysis.

Comparative Overview of Recommended Methods
MethodReagent(s)Typical ConditionsProsCons / Caveats
Aqueous Acetic Acid 80% AcOH in H₂ORT to 60 °C, 2-24 hInexpensive, readily available, mild.Can be slow; requires careful neutralization; thermal stress on molecule.
Dowex® 50W-X8 Resin Dowex® 50W-X8, MeOH/H₂O (9:1)RT, 4-16 hEasiest work-up (filtration) ; mild; reusable resin.Slower than some methods; resin activity can vary.
Catalytic TMSOTf TMSOTf (0.1 eq), solvent (e.g., CH₂Cl₂)0 °C to RT, 1-4 hVery mild ; fast; suitable for highly sensitive substrates.Reagent is moisture-sensitive; requires anhydrous conditions.
Acetolysis TFA (cat.), Ac₂O0 °C to RT, 1-5 hDeprotects and protects as acetate in one step; good for selectivity.Introduces acetate groups that may need to be removed later.[12]
Experimental Protocols
Protocol 1: Deprotection using Dowex® 50W-X8 Resin

This is often the most reliable and safest method for acid-sensitive azido sugars. The simple filtration work-up avoids aqueous extraction, maximizing the recovery of polar products.

Materials:

  • Isopropylidene-protected azido sugar

  • Dowex® 50W-X8 hydrogen form, strongly acidic resin[16]

  • Methanol (MeOH), Reagent Grade

  • Deionized Water (H₂O)

  • Celite® or glass wool for filtration

Procedure:

  • Resin Preparation: If the resin is not pre-washed, wash it sequentially with 1 M HCl, deionized water (until pH is neutral), methanol, and then dry briefly.

  • Dissolution: Dissolve the protected sugar (1.0 equiv) in a 9:1 mixture of MeOH/H₂O to a concentration of approximately 0.05-0.1 M.

  • Reaction Initiation: Add Dowex® 50W-X8 resin (approx. 110-w/w% relative to the sugar).

  • Monitoring: Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a more polar product spot. Reactions are typically complete in 4-16 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a small plug of Celite® or glass wool to remove the resin beads.

  • Purification: Wash the resin on the filter with a small amount of methanol. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can then be purified by silica gel chromatography if necessary.

Protocol 2: Deprotection using Aqueous Acetic Acid

A classic, mild approach suitable for many substrates.

Materials:

  • Isopropylidene-protected azido sugar

  • Glacial Acetic Acid (AcOH)

  • Deionized Water (H₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Solution Preparation: Prepare an 80% aqueous solution of acetic acid (8 parts AcOH, 2 parts H₂O by volume).

  • Dissolution: Dissolve the protected sugar (1.0 equiv) in the 80% AcOH solution.

  • Reaction: Stir the solution at room temperature or heat gently to 40-50 °C.

  • Monitoring: Monitor the reaction closely by TLC. The time can vary from 2 to 48 hours depending on the substrate's stability.[9]

  • Work-up: After completion, cool the reaction to 0 °C and carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until the pH is ~7.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 3: Deprotection using Catalytic TMSOTf

An excellent choice for highly sensitive or complex substrates where minimal acidity is required.

Materials:

  • Isopropylidene-protected azido sugar

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[11]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Pyridine or Triethylamine (for quenching)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the protected sugar (1.0 equiv) in anhydrous DCM.

  • Reaction Initiation: Cool the solution to 0 °C. Add TMSOTf (0.05 - 0.2 equiv) dropwise via syringe.

  • Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. The reaction is often very fast, typically complete within 1-4 hours. Monitor by TLC.

  • Quenching: Once complete, quench the reaction by adding a few drops of pyridine or triethylamine to neutralize the catalytic acid.

  • Work-up and Purification: Dilute the mixture with DCM and wash with saturated NaHCO₃ solution. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.

By understanding the underlying chemical principles and carefully selecting from these validated protocols, researchers can confidently and successfully remove isopropylidene groups, advancing their synthesis of complex azido sugars for applications in chemical biology and drug discovery.

References
  • TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-An overview. [Link]

  • Various Authors. (2016). Is azide group is stable in acid amine coupling reaction condition? ResearchGate. [Link]

  • Garegg, P. J., & Maron, L. (1983). Selective Removal of the Isopropylidene Group in 4-O-Protected 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose.
  • Christensen, J. E., & Goodman, L. (1968). A mild method for the hydrolysis of acetal groups attached to sugars and nucleosides.
  • Das, S., et al. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Carbohydrate Research, 340(9), 1661-7. [Link]

  • Organic Chemistry Portal. Acetonides. [Link]

  • Various Authors. (2025). How can one remove an acetyl protecting group from an acetylated sugar? ResearchGate. [Link]

  • Ding, XG., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. [Link]

  • Barda, I., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 200-207. [Link]

  • Ballini, R., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. The Journal of Organic Chemistry, 65(21), 7261-7263.
  • Schuler, M., & Tatibouet, A. (2017). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry.
  • Catelani, G., et al. (2000). Selective deprotection of 2′,6′-di-O-benzyl-2,3:5,6:3′,4′-tri-O-isopropylidenelactose dimethyl acetal. Carbohydrate Research, 324(3-4), 204-209. [Link]

  • Zhang, P., & Ling, CC. (2017). A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems. Carbohydrate Research, 445, 38-45. [Link]

  • Scientific Laboratory Supplies. Dowex 50W X8, hydrogen form, s | 44504-100G | SUPELCO. [Link]

  • Seeberger, P. H. (Ed.). (2009). Protecting Groups. In Glycoscience (pp. 165-212). Springer.
  • Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 929-947. [Link]

  • van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University Scholarly Publications. [Link]

  • Author Unknown. Strategies for Protecting Group Free Glycosidation. [Link]

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. [Link]

  • Author Unknown. (n.d.). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. [Link]

  • Mohapatra, D. K., et al. (2007). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. The Journal of Organic Chemistry, 73(4), 1593-1596. [Link]

  • Radomkit, S., et al. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals. The Journal of Organic Chemistry, 89(8), 5555-5559. [Link]

  • Czernecki, S., & Ayadi, E. (1995). Preparation of diversely protected 2-azido-2-deoxyglycopyranoses from glycals. Canadian Journal of Chemistry, 73(3), 345-353.
  • Author Unknown. U507661.pdf. UCL Discovery. [Link]

  • Mohapatra, D. K., et al. (2007). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. The Journal of Organic Chemistry, 73(4), 1593-1596. [Link]

  • Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2020). 2.4.1.4: A4. Formation of Hemiacetals, Acetals, and Disaccharides. [Link]

  • Purse, B. W., & Rebek, J. Jr. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. Journal of the American Chemical Society, 131(1), 38-39. [Link]

  • Pearson. Propose a mechanism for the acid-catalyzed hydrolysis of the acetal.... [Link]

  • Mohapatra, D. K., et al. (2008). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. The Journal of Organic Chemistry. [Link]

  • Ewing, G. J., & Robins, M. J. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. Organic Letters, 1(4), 635-636.
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of Protected L-Altrofuranose Intermediates

Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with protected L-altrofuranose intermediates. This guide is designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with protected L-altrofuranose intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic complexities of these valuable chiral building blocks. Our goal is to provide practical, experience-driven insights and actionable troubleshooting strategies to enhance your experimental success.

Introduction: The Solubility Conundrum of Protected L-Altrofuranose

L-Altrose, a rare hexose, and its furanose form are crucial intermediates in the synthesis of a variety of biologically active molecules. To achieve regioselective reactions, the hydroxyl groups of L-altrofuranose are often masked with protecting groups. While essential for directing chemical transformations, these protecting groups significantly alter the molecule's physical properties, often leading to poor solubility in common organic solvents. This can complicate reaction setup, monitoring, purification, and characterization, ultimately impacting yields and timelines.

This guide provides a structured approach to understanding and overcoming these solubility hurdles. We will explore the interplay between protecting groups, solvent choice, and experimental conditions, offering solutions grounded in fundamental chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the solubility of protected L-altrofuranose intermediates.

Q1: Why do my protected L-altrofuranose intermediates have such poor solubility in common solvents like dichloromethane (DCM) and ethyl acetate (EtOAc)?

A1: The solubility of protected sugars is a delicate balance between the polarity of the core sugar structure and the lipophilicity of the protecting groups. L-Altrofuranose itself is a highly polar molecule due to its multiple hydroxyl groups. When these are masked with bulky, nonpolar protecting groups such as benzyl (Bn), tert-butyldimethylsilyl (TBS), or isopropylidene acetals, the overall polarity of the molecule decreases significantly.[1][2] This can lead to a molecule that is "stuck in the middle" – not polar enough to dissolve well in polar solvents, and not nonpolar enough for nonpolar solvents. Furthermore, the rigid furanose ring and the specific stereochemistry of L-altrose can lead to strong intermolecular interactions and crystal lattice packing, further reducing solubility.

Q2: I'm trying to run a reaction, but my protected L-altrofuranose starting material won't fully dissolve. What are my options?

A2: This is a very common issue. Here are several strategies you can employ, ranging from simple adjustments to more involved modifications:

  • Solvent Screening: Don't give up after trying just one or two solvents. A systematic solvent screening is often the most effective first step. Try a range of solvents with varying polarities. Sometimes a less common solvent or a solvent mixture can provide the desired solubility. Refer to the Solvent Screening Protocol in Part 3 for a detailed methodology.

  • Temperature Adjustment: Gently warming the reaction mixture can often be enough to dissolve a stubborn starting material. However, be mindful of the thermal stability of your reactants and protecting groups.

  • Use of Co-solvents: Adding a small amount of a co-solvent can dramatically improve solubility. For example, if your primary solvent is DCM, adding a small percentage of a more polar solvent like dimethylformamide (DMF) or a less polar one like toluene can disrupt intermolecular forces and enhance dissolution.

  • "Phase-Transfer" Conditions: While not traditional phase-transfer catalysis, the principle of using a solvent system where the starting material has minimal solubility but the product is soluble can sometimes drive a reaction to completion. This is a more advanced technique and requires careful monitoring.

Q3: Can the choice of protecting group influence the solubility of my L-altrofuranose intermediate?

A3: Absolutely. The nature of the protecting group is a critical determinant of solubility.[1][2]

  • Bulky Silyl Ethers (e.g., TBDMS, TIPS): These groups significantly increase the lipophilicity of the molecule, often improving solubility in less polar solvents like hexanes, toluene, and diethyl ether.

  • Acetal Protecting Groups (e.g., Isopropylidene): These can make the molecule more rigid and may lead to crystallinity and lower solubility in some cases.

  • Benzyl Ethers (Bn): Benzyl groups increase the aromatic character and can enhance solubility in solvents like toluene and DCM.

  • Acyl Protecting Groups (e.g., Acetyl, Benzoyl): These introduce polar carbonyl groups and can sometimes improve solubility in moderately polar solvents like ethyl acetate.

For particularly challenging cases, consider the use of "solubilizing groups," which are protecting groups specifically designed to enhance solubility and are removed at a later stage.[3]

Q4: My compound precipitates during workup or purification. How can I prevent this?

A4: Precipitation during workup or chromatography is a clear sign of poor solubility in the chosen solvent system.

  • Workup: If precipitation occurs during an aqueous wash, it's likely due to the removal of a polar co-solvent (like DMF) and the product crashing out in the primary extraction solvent (like EtOAc). To mitigate this, use a larger volume of the extraction solvent or switch to a more solubilizing one.

  • Chromatography: If the compound precipitates on the silica gel column, this can lead to streaking, poor separation, and low recovery. To address this, you can:

    • Modify the Mobile Phase: Add a small amount of a stronger, more solubilizing solvent to your mobile phase. For instance, if you are using a hexane/ethyl acetate gradient, adding 1-2% of methanol or DCM might keep your compound in solution.

    • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small amount of silica gel. This can sometimes prevent precipitation upon application to the column.

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common solubility-related problems.

Problem Potential Cause Troubleshooting Steps
Starting material is insoluble in the reaction solvent. Mismatch between solute and solvent polarity. Strong intermolecular forces in the solid state.1. Heat the mixture: Gently warm to see if solubility increases. 2. Add a co-solvent: Introduce a small amount of a more polar (e.g., DMF, DMSO) or less polar (e.g., toluene) solvent. 3. Change the primary solvent: Consult a solvent polarity chart and choose a solvent with a different dielectric constant. 4. Sonication: Use an ultrasonic bath to help break up solid aggregates.
The reaction is sluggish or stalls. Poor solubility is limiting the effective concentration of reactants.1. Increase Temperature: If thermally stable, increasing the reaction temperature can enhance both solubility and reaction rate. 2. Find a better solvent system: Even partial solubility can be a rate-limiting factor. Re-screen for a solvent that provides complete dissolution.
Product precipitates during aqueous workup. The product is not sufficiently soluble in the extraction solvent.1. Increase the volume of extraction solvent. 2. Switch to a more effective extraction solvent. (e.g., from EtOAc to DCM or THF). 3. Back-extract with fresh solvent: Perform multiple extractions of the aqueous layer.
Difficulty with crystallization for purification. The compound is either too soluble ("oils out") or poorly soluble in common crystallization solvents.1. For "oiling out": Use a more nonpolar solvent system or try vapor diffusion with a nonpolar solvent diffusing into a solution of your compound in a more polar solvent. 2. For poor solubility: Use a solvent in which the compound is sparingly soluble at room temperature but fully soluble when hot. If a single solvent doesn't work, use a binary solvent system (one in which the compound is soluble and one in which it is not). Refer to troubleshooting guides for crystallization for more detailed procedures.[4]
Low recovery after column chromatography. The compound may be precipitating on the column or irreversibly adsorbing to the stationary phase.1. Modify the mobile phase: Add a small amount of a highly polar solvent (e.g., methanol) to the eluent to increase its solvating power. 2. Use a different stationary phase: Consider using alumina or a bonded-phase silica gel.

Part 3: Experimental Protocols and Data

Solvent Screening Protocol for a Poorly Soluble L-Altrofuranose Intermediate

This protocol provides a systematic approach to identifying a suitable solvent for a reaction or purification.

Materials:

  • Your protected L-altrofuranose intermediate (approx. 50 mg)

  • A selection of dry solvents (see table below)

  • Small vials or test tubes (e.g., 1-dram vials)

  • Small magnetic stir bars

  • Stir plate

  • Heat gun or water bath

Procedure:

  • Initial Screening at Room Temperature: a. Weigh approximately 5 mg of your compound into each of several labeled vials. b. Add a small magnetic stir bar to each vial. c. To the first vial, add a solvent from the table below dropwise while stirring until the solid dissolves or a volume of 0.5 mL is reached. d. Record your observations (e.g., "insoluble," "sparingly soluble," "soluble"). e. Repeat for each solvent.

  • Screening at Elevated Temperature: a. For solvents in which the compound was not soluble at room temperature, gently warm the vial using a heat gun or water bath while stirring. b. Record whether the compound dissolves upon heating. c. Allow the heated solutions to cool to room temperature and observe if the compound crystallizes or precipitates. This can indicate a good candidate for crystallization.

Table 1: Common Solvents for Screening Protected Carbohydrates
SolventPolarity IndexDielectric Constant (20°C)Notes
n-Hexane0.11.88Good for highly nonpolar, lipophilic compounds.
Toluene2.42.38Useful for compounds with aromatic protecting groups (e.g., Benzyl).
Diethyl Ether2.84.34A common starting point for less polar compounds.
Dichloromethane (DCM)3.19.08A versatile solvent for a wide range of polarities.
Tetrahydrofuran (THF)4.07.58A more polar ether, can be a good alternative to DCM.
Ethyl Acetate (EtOAc)4.46.02A moderately polar solvent, good for many protected sugars.
Acetone5.120.7A polar, aprotic solvent.
Acetonitrile (MeCN)5.837.5A polar, aprotic solvent.
Dimethylformamide (DMF)6.436.7A highly polar, aprotic solvent, often used as a co-solvent.
Dimethyl Sulfoxide (DMSO)7.246.7A very polar, aprotic solvent, good for highly polar compounds.

Data compiled from various sources.

Part 4: Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with protected L-altrofuranose intermediates.

Solubility_Troubleshooting start Problem: Poor Solubility of Protected L-Altrofuranose Intermediate is_reaction Is this for a reaction or purification? start->is_reaction reaction_path For a Reaction is_reaction->reaction_path Reaction purification_path For Purification is_reaction->purification_path Purification solvent_screen Perform Solvent Screen (Room Temp & Heated) reaction_path->solvent_screen co_solvent Try a Co-solvent (e.g., DMF, Toluene) solvent_screen->co_solvent temp_increase Increase Reaction Temperature (if stable) co_solvent->temp_increase change_pg Consider Modifying Protecting Group Strategy temp_increase->change_pg If still problematic end_reaction Reaction Proceeds temp_increase->end_reaction is_cryst Crystallization or Chromatography? purification_path->is_cryst cryst_path Crystallization is_cryst->cryst_path Crystallization chrom_path Chromatography is_cryst->chrom_path Chromatography binary_solvent Use Binary Solvent System cryst_path->binary_solvent slow_cool Ensure Slow Cooling binary_solvent->slow_cool vapor_diff Try Vapor Diffusion slow_cool->vapor_diff end_purification Successful Purification vapor_diff->end_purification mobile_phase Modify Mobile Phase (add stronger solvent) chrom_path->mobile_phase dry_load Use Dry Loading Technique mobile_phase->dry_load alt_stationary Consider Alternative Stationary Phase dry_load->alt_stationary alt_stationary->end_purification

Caption: Decision tree for troubleshooting solubility issues.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Myers, A. G. (n.d.). Protecting Groups. Harvard University.
  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay.
  • Protecting Groups for Organic Synthesis. (2024).
  • Horton, D., & Machinami, T. (1981). Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates.
  • Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solubilising groups: a conceptual equivalent of protecting groups in organic synthesis. (n.d.). SciSpace. [Link]

Sources

Reference Data & Comparative Studies

Comparative

IR spectroscopy analysis of azide functional group peak at 2100 cm-1

Topic: IR Spectroscopy Analysis of Azide Functional Group Peak at 2100 cm⁻¹ Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Vibrational Profiling of the Azide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Analysis of Azide Functional Group Peak at 2100 cm⁻¹ Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Vibrational Profiling of the Azide Moiety ( 2100 cm⁻¹): A Technical Guide to Bioorthogonal IR Probes

Executive Summary

The azide functional group (


) has transcended its traditional role in high-energy materials to become a cornerstone of bioorthogonal chemistry and biophysics. Its distinct asymmetric stretching vibration (

) at approximately 2100 cm⁻¹ resides in the "cellular silent region" of the infrared spectrum, allowing for high-contrast detection against the complex background of biological macromolecules.

This guide provides a technical comparison of the azide moiety against alternative vibrational probes (nitriles, alkynes) and traditional fluorophores. It details the experimental protocols required to leverage the azide peak for structural dynamics and site-specific labeling, addressing critical challenges such as Fermi resonance and solvent subtraction.

The Azide Advantage: The "Silent Window" Mechanism

Biological samples are spectrally congested. Proteins, lipids, and nucleic acids dominate the mid-IR spectrum, particularly in the Amide I (1600–1700 cm⁻¹) and Amide II regions. However, the spectral window between 1800 cm⁻¹ and 2800 cm⁻¹ is virtually devoid of endogenous absorption signals.

The azide group exploits this window. Its asymmetric stretch is not only spectrally isolated but also possesses a high extinction coefficient (


), making it significantly brighter than other vibrational tags like nitriles or alkynes.
Logical Workflow: Probe Selection Strategy

The following decision matrix illustrates when to deploy Azide probes versus alternatives based on sensitivity and structural perturbation constraints.

ProbeSelection Start Experimental Goal Perturbation Is Structural Perturbation a Critical Concern? Start->Perturbation Sensitivity Is Target Concentration < 10 µM? Perturbation->Sensitivity Yes (Small Molecule/Drug) Fluorophore Select FLUOROPHORE (High Sensitivity, High Perturbation) Perturbation->Fluorophore No (Large Protein) Sensitivity->Fluorophore Yes (Trace detection) VibProbe Select VIBRATIONAL PROBE (Low Sensitivity, Minimal Perturbation) Sensitivity->VibProbe No (Concentration > 100 µM) ProbeType Select Specific Vibrational Tag VibProbe->ProbeType Azide AZIDE (-N3) High Oscillator Strength Prone to Fermi Resonance ProbeType->Azide Max IR Signal Needed Nitrile NITRILE (-CN) Weaker Signal Sensitive Stark Probe ProbeType->Nitrile Local Field Sensing Alkyne ALKYNE (-C≡C-) Weak IR / Strong Raman Bioorthogonal Handle ProbeType->Alkyne Raman Microscopy

Figure 1: Decision matrix for selecting bioorthogonal probes. Azides offer the best balance of signal intensity and minimal perturbation for IR spectroscopy.

Comparative Analysis: Azide vs. Alternatives

To validate the selection of azide probes, we must objectively compare their performance metrics against key alternatives: Nitriles (


), Alkynes (

), and Carbon-Deuterium (

) bonds.
Table 1: Performance Metrics of Bioorthogonal Vibrational Probes
FeatureAzide (

)
Nitrile (

)
Alkyne (

)
Fluorophore (e.g., GFP)
Peak Position

2090–2120 cm⁻¹

2200–2250 cm⁻¹

2100–2250 cm⁻¹
UV/Vis Range
Extinction Coeff. (

)
High (~300–600 M⁻¹cm⁻¹)Low (~20–150 M⁻¹cm⁻¹)Low (~50–200 M⁻¹cm⁻¹)Very High (>20,000)
IR Visibility Excellent (Dominant)Moderate (Weak)Weak (Better in Raman)N/A
Physical Size Small (~3 atoms)Very Small (2 atoms)Small (2 atoms)Huge (>200 atoms)
Structural Perturbation MinimalMinimalMinimalSevere
Key Limitation Fermi Resonance (Peak splitting)Overlap with protein bandsWeak dipole (IR inactive if symmetric)Photobleaching / Bulky

Analysis of Data:

  • Sensitivity: The azide is the superior vibrational choice due to its larger transition dipole moment.[1] While fluorophores are orders of magnitude more sensitive (single-molecule detection), they cannot be used to probe the internal dynamics of small drugs or sterically sensitive protein pockets.

  • Spectral Purity: Nitriles often fall near 2250 cm⁻¹, where they can be obscured by naturally occurring combinations of protein bands if the sample is thick. The azide peak at 2100 cm⁻¹ is generally cleaner, though one must account for the solvent background (see Protocol).

Technical Deep Dive: The Fermi Resonance Challenge

A critical phenomenon specific to azide analysis is Fermi Resonance . This occurs when the fundamental asymmetric stretch (


) couples with a combination band (usually the symmetric stretch + bend).
  • Observation: Instead of a single sharp Lorentzian peak at 2100 cm⁻¹, you may observe a "doublet" or a peak with a significant shoulder.

  • Misinterpretation Risk: Researchers often mistake this splitting for two distinct chemical species or conformations.

  • Solution (

    
    N Labeling):  Isotopic labeling of the terminal or central nitrogen atoms shifts the fundamental frequency away from the combination band, collapsing the doublet into a singlet. This self-validates that the splitting was vibrational coupling, not chemical heterogeneity.
    
Experimental Protocol: IR Detection of Azide-Labeled Biomolecules

Objective: Acquire high-fidelity FTIR spectra of an azide-labeled protein in aqueous buffer.

Reagents & Equipment[2]
  • Spectrometer: FTIR with MCT (Mercury Cadmium Telluride) detector (cooled with liquid

    
    ) for high sensitivity.
    
  • Cell: CaF₂ windows with a 50–100 µm Teflon spacer. (CaF₂ is transparent down to ~1000 cm⁻¹).

  • Buffer: Deuterated buffer (D₂O) is preferred over H₂O to clear the bending mode of water (

    
    1640 cm⁻¹) which tails into the silent region, though 2100 cm⁻¹ is generally safe in both.
    
Step-by-Step Workflow
  • Sample Preparation (Concentration is Key):

    • Concentrate the azide-labeled sample to >1 mM if possible. Unlike fluorescence, IR is an absorption technique; signal scales linearly with concentration (Beer-Lambert Law).

    • Validation: Ensure the buffer matches the background buffer exactly (pH, ionic strength) to prevent baseline rolling.

  • Cell Assembly & Path Length Check:

    • Load the sample into the CaF₂ cell. Avoid bubbles.

    • Tip: Determine exact path length using the interference fringe method on an empty cell if quantitative extinction coefficients are required.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: Accumulate 128–256 scans to improve Signal-to-Noise Ratio (SNR).

    • Background: Collect a background spectrum of the exact buffer (without the analyte) using the same cell and parameters.

  • Data Processing (The Subtraction):

    • The raw spectrum will be dominated by water absorption.

    • Perform a 1:1 subtraction of the buffer spectrum.

    • Criterion for Success: The region between 1800 and 2500 cm⁻¹ should be flat, revealing the sharp azide peak at ~2100 cm⁻¹.

Experimental Workflow Diagram

ExperimentFlow Prep Sample Prep (Conc > 1mM) Load Load CaF2 Cell (No Bubbles) Prep->Load Acquire FTIR Acquisition (128+ Scans) Load->Acquire Subtract Spectral Subtraction (Interactive) Acquire->Subtract BufferScan Buffer Blank (Same Cell) BufferScan->Subtract Analyze Peak Integration (2090-2120 cm-1) Subtract->Analyze

Figure 2: Standardized workflow for FTIR analysis of azide-labeled samples.

References
  • Gai, F., et al. (2011). A Direct Comparison of Azide and Nitrile Vibrational Probes. PMC. [Link]

  • Boxer, S. G., et al. (2009). Vibrational Stark Effect Spectroscopy. Annual Review of Physical Chemistry. [Link]

  • Min, W., et al. (2011). Bioorthogonal Chemical Imaging. Nature Chemistry. [Link]

  • Cho, M. (2018). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum. RSC Advances. [Link]

Sources

Validation

The Definitive Guide to Validating C5 Stereochemical Inversion in Azide Substitutions

Introduction: The Stereochemical Challenge at C5 In the synthesis of nucleoside analogs, amino sugars, and complex pharmaceutical intermediates, the targeted introduction of an azide moiety at a chiral center (such as th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge at C5

In the synthesis of nucleoside analogs, amino sugars, and complex pharmaceutical intermediates, the targeted introduction of an azide moiety at a chiral center (such as the C5 position) is a foundational transformation. While this substitution is designed to proceed via a classical bimolecular nucleophilic substitution (


) resulting in a Walden inversion[1], the reality of complex organic frameworks is rarely straightforward. Competing pathways, such as 

leakage leading to racemization, or neighboring group participation (NGP) causing unexpected retention of configuration, make rigorous stereochemical validation non-negotiable[2].

This guide objectively compares the three premier analytical platforms for validating C5 stereochemical inversion: 2D NOESY NMR , Vibrational Circular Dichroism (VCD) , and Single-Crystal X-Ray Diffraction (SCXRD) . By dissecting the causality behind each method and providing self-validating protocols, we equip drug development professionals with the data needed to select the optimal analytical workflow.

G Substrate C5-OH Substrate (Starting Stereocenter) Activation Activation (TsCl, MsCl, or Mitsunobu) Substrate->Activation Intermediate C5-Leaving Group (Retention of Configuration) Activation->Intermediate Substitution Azide Substitution (NaN3 / DPPA) SN2 Mechanism Intermediate->Substitution Product C5-Azide Product (Walden Inversion) Substitution->Product Validation Stereochemical Validation Product->Validation NMR 2D NMR (NOESY) Relative Configuration Validation->NMR VCD VCD Spectroscopy Absolute Configuration Validation->VCD XRD X-Ray Crystallography Absolute Configuration Validation->XRD

Workflow for C5 azide substitution and analytical validation methods.

Methodology 1: 2D NOESY NMR Spectroscopy

The Causality

Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space dipole-dipole interactions between protons separated by less than 5 Å. In rigid cyclic systems (e.g., furanoses or pyranoses), the inversion of the C5 stereocenter drastically alters the spatial distance between the C5 proton and the adjacent C3 or C4 protons. By quantifying these cross-peaks, researchers can determine the relative configuration of the newly formed azide.

Self-Validating Protocol
  • Sample Preparation: Dissolve 10–15 mg of the purified C5-azide in 600 µL of 99.9% deuterated solvent (e.g.,

    
    ).
    
    • Causality for choice: High isotopic purity prevents

      
       relaxation interference from solvent protons, which can obscure weak NOE signals.
      
  • Acquisition: Execute a 2D NOESY pulse sequence. Optimize the mixing time (

    
    ) based on the molecule's correlation time—typically 300–500 ms for small molecules (~300–500 Da).
    
  • Internal Self-Validation: Before analyzing the C5 position, verify the NOE cross-peak between known, fixed protons in the molecule (e.g., the C1 anomeric proton and the C2 proton).

    • Validation logic: If this standard cross-peak is absent or distorted, the mixing time is incorrect or the sample is aggregating, immediately invalidating any subsequent C5 analysis.

  • Data Interpretation: Measure the cross-peak volume between the C5 proton and its spatial neighbors, comparing the integrals against theoretical distances derived from 3D conformer generation.

Methodology 2: Vibrational Circular Dichroism (VCD) Spectroscopy

The Causality

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. The azide group (


) is a chiroptical powerhouse because its asymmetric stretching vibration occurs in a spectrally isolated region (1900–2200 

)[3]. Because the organic carbon framework lacks vibrational modes in this "quiet zone," the azide stretch serves as an unobstructed reporter. When experimental VCD spectra are matched with Density Functional Theory (DFT) calculations, the absolute configuration at C5 is unambiguously assigned without the need for crystallization[4].
Self-Validating Protocol
  • Experimental Measurement: Dissolve 5–10 mg of the C5-azide in an IR-transparent solvent (

    
    ). Record the IR and VCD spectra using an FT-VCD spectrometer at 4 
    
    
    
    resolution, accumulating scans for 4–8 hours to achieve a high signal-to-noise ratio.
  • Internal Self-Validation: Measure the solvent baseline under identical conditions.

    • Validation logic: The artifact signal must be

      
      . Additionally, run a known chiral standard (e.g., (1R)-(+)-
      
      
      
      -pinene) to validate the calibration of the photoelastic modulator (PEM). If the standard fails, the instrument's polarization modulation is compromised.
  • Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by DFT optimization (e.g., B3LYP/6-311G(d,p) level of theory). Calculate the theoretical IR and VCD spectra for both the R and S C5 epimers.

  • Data Interpretation: Overlay the experimental and theoretical spectra. A positive match in the sign (+ or -) of the isolated azide stretching band confirms the absolute configuration.

Methodology 3: Single-Crystal X-Ray Diffraction (SCXRD)

The Causality

SCXRD provides the definitive 3D spatial arrangement of atoms. To determine absolute configuration, the method relies on the anomalous scattering of X-rays by atoms within the crystal lattice. By utilizing a specific X-ray wavelength, the slight differences in diffraction intensities between Friedel pairs allow for the calculation of the Flack parameter, which serves as an absolute stereochemical proof.

Self-Validating Protocol
  • Crystallization: Grow single crystals of the C5-azide via vapor diffusion or slow evaporation (e.g., Hexane/EtOAc gradient).

  • Diffraction: Mount a suitable crystal (0.1–0.3 mm) on a diffractometer equipped with a Cu-K

    
     source (
    
    
    
    Å).
    • Causality for choice: Cu-K

      
       radiation provides significantly stronger anomalous dispersion for light atoms (C, N, O) compared to standard Mo-K
      
      
      
      , which is critical since the azide group lacks heavy halogens or metals.
  • Internal Self-Validation: During data reduction, evaluate the

    
     value (the agreement factor for merging symmetrically equivalent reflections).
    
    • Validation logic: The

      
       must be 
      
      
      
      . A higher value indicates poor crystal quality, twinning, or radiation damage, rendering the absolute configuration assignment untrustworthy.
  • Data Interpretation: Solve the structure and refine the Flack parameter. A value of

    
     definitively confirms the C5 inversion, while a value near 1.0 indicates the inverted structural model.
    

Performance Comparison Matrix

The following table summarizes the quantitative thresholds and operational realities of each platform to aid in workflow selection:

Analytical PlatformPrimary OutputRequired Sample MassSignal/Data ThresholdsTime-to-Result
2D NOESY NMR Relative Configuration10–15 mgNOE Distance < 5 Å2–4 Hours
VCD Spectroscopy Absolute Configuration5–10 mgBaseline Artifact

2–3 Days (inc. DFT)
Single-Crystal XRD Absolute Configuration0.1–0.3 mm crystal

, Flack

1–4 Weeks

Strategic Selection

DecisionTree Start Need to Validate C5 Azide Inversion Q1 Does the compound form high-quality single crystals? Start->Q1 XRD Single-Crystal XRD (Absolute Config) Q1->XRD Yes Q2 Is the molecule a rigid ring (e.g., pyranose/furanose)? Q1->Q2 No (Oil/Amorphous) NMR 2D NOESY NMR (Relative Config) Q2->NMR Yes (Rigid) VCD VCD Spectroscopy + DFT (Absolute Config) Q2->VCD No (Flexible/Acyclic) NMR->VCD Need Absolute Config?

Decision matrix for selecting the optimal stereochemical validation method.

Conclusion

The validation of stereochemical inversion at C5 during azide substitution requires a fit-for-purpose analytical strategy. 2D NOESY NMR remains the most accessible tool for relative stereochemistry in rigid systems. However, for absolute configuration—especially in flexible acyclic intermediates where NMR falls short—VCD provides an elegant, solution-state alternative that leverages the unique chiroptical signature of the azide group. When crystalline material is available, SCXRD using Cu-K


 radiation remains the gold standard. By embedding self-validating controls into these protocols, researchers can ensure the highest level of scientific integrity in their synthetic workflows.

References

  • Title: Initial studies on the development of a solid phase synthesis of vancomycin and analogues Source: CORE URL
  • Title: SYNTHESIS OF A STRUCTURALLY AND STEREOCHEMICALLY...
  • Title: Vibrational circular dichroism spectroscopy in the C-D, X≡Y, and X=Y=Z stretching region Source: ResearchGate URL
  • Source: Technical University of Denmark (DTU)

Sources

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